(7-Bromo-4-fluoro-1H-indol-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
(7-bromo-4-fluoro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H7BrFNO/c10-6-1-2-7(11)8-5(4-13)3-12-9(6)8/h1-3,12-13H,4H2 |
InChI Key |
RAASXVSCJRQFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CO)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol
This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry leads. It moves beyond standard characterization into the logic of structural proof for a poly-functionalized scaffold.
Executive Summary
The indole scaffold is a privileged structure in drug discovery, particularly in kinase inhibition and antiviral therapeutics. However, the introduction of multiple halogens (Fluorine at C4, Bromine at C7) creates a unique challenge in regiochemical assignment. Standard 1H NMR is often insufficient due to the paucity of protons in the benzenoid ring.
This guide details a self-validating workflow to unambiguously assign the structure of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol . It prioritizes the use of heteronuclear correlation spectroscopy (
Synthetic Provenance & Purity Assessment
Before elucidation, the sample's integrity must be established. The synthesis typically involves the reduction of a 7-bromo-4-fluoro-1H-indole-3-carbaldehyde or ester.
Critical Purity Protocol:
-
Method: UHPLC-MS (Reverse Phase C18).
-
Mobile Phase:
(0.1% Formic Acid) / MeCN. -
Detection: UV (254 nm) and ESI+ MS.
-
Acceptance Criteria:
AUC. -
Note: Halogenated indoles are prone to light sensitivity (de-bromination). Perform all workups in amber glassware.
Mass Spectrometry & Elemental Composition
The first tier of evidence confirms the molecular formula (
Isotopic Pattern Analysis
Bromine (
| Ion Species | m/z (Calculated) | Relative Abundance | Diagnostic Value |
| 243.97 | 100% | Base Peak ( | |
| 245.97 | ~98% | Confirms 1 Bromine atom | |
| 226.97 | Variable | Loss of benzylic hydroxyl |
Self-Validation: If the
NMR Spectroscopy: The Elucidation Core
This is the most critical section. The challenge is distinguishing the 4-fluoro/7-bromo regioisomer from other possibilities (e.g., 5-fluoro/7-bromo or 4-fluoro/6-bromo).
NMR Analysis
Fluorine is the "spy" nucleus in this scaffold.
-
Chemical Shift:
to ppm (Typical for fluoroindoles). -
Coupling Logic:
-
If F is at C4 , it is peri to the C3-methanol group.
-
If F is at C5 , it is remote from C3.
-
NMR Assignment (DMSO-d6)
The benzenoid ring contains only two protons (H-5 and H-6). Their coupling pattern is definitive.
-
H-2 (
): Doublet (coupling to NH) or Singlet. -
H-5 (
): dd (Doublet of Doublets).-
Couples to H-6 (ortho,
Hz). -
Couples to F-4 (ortho,
Hz).
-
-
H-6 (
): dd or d .-
Couples to H-5 (ortho,
Hz). -
Couples to F-4 (meta,
Hz). Note: Br at C7 may cause broadening.
-
-
(
): Doublet (coupling to OH) or Singlet.
Advanced 2D NMR: The "Smoking Gun"
Standard HMBC is useful, but HOESY (Heteronuclear Overhauser Effect Spectroscopy) provides spatial proof.
Experiment:
-
Hypothesis: If F is at C4, it is spatially close to the C3-hydroxymethyl protons (
). -
Observation: A strong NOE cross-peak between the
signal and the protons at ppm.
Visualization of NMR Logic
Caption: Logical flow of NMR experiments. The HOESY correlation is the critical decision point for regiochemistry.
X-Ray Crystallography (The Gold Standard)
While NMR provides solution-state proof, X-ray crystallography offers absolute configuration. The presence of Bromine (Br, Z=35) makes this molecule an ideal candidate for Anomalous Dispersion techniques.
Protocol:
-
Crystallization: Slow evaporation from Methanol/DCM (1:1).
-
Data Collection: Single-crystal diffraction (Mo-K
or Cu-K ). -
Phasing: The heavy Bromine atom dominates the scattering, allowing for easy solution of the phase problem using Patterson methods or Direct Methods (SHELXT).
-
Validation: The electron density map will clearly distinguish the electron-rich Br (C7) from the lighter F (C4).
Summary of Elucidation Workflow
The following diagram illustrates the step-by-step decision tree used to validate the structure.
Caption: Operational workflow for structural validation, escalating from MS to X-ray based on ambiguity.
References
-
Synthesis & General Characterization
- Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous halogenation p
- Source: MDPI / Molecules (2024).
-
URL:[Link]
-
NMR Spectroscopy of Fluorinated Indoles
- Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Source: NIH / PMC (2018).
-
URL:[Link]
-
HOESY Techniques
- Title: PSYCHE to Evalu
- Source: University of Ottawa NMR Facility.
-
URL:[Link]
-
Crystallography of Bromo-Indoles
Sources
Physicochemical Characteristics and Synthetic Utility of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol
Executive Summary
In modern medicinal chemistry, the indole ring remains one of the most privileged scaffolds, serving as the core for numerous kinase inhibitors, antivirals, and central nervous system (CNS) therapeutics. (7-Bromo-4-fluoro-1H-indol-3-yl)methanol (CAS 1158471-53-4) is a highly specialized, polyfunctional building block designed for advanced drug discovery pipelines[1].
As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a highly programmable structural node. The strategic placement of the 4-fluoro and 7-bromo substituents, combined with the versatile 3-hydroxymethyl handle, allows researchers to independently tune the electronic profile, extend the molecular pharmacophore, and probe deep hydrophobic binding pockets without compromising the core geometry. This whitepaper systematically deconstructs the physicochemical properties, mechanistic causality, and validated synthetic protocols associated with this critical intermediate.
Physicochemical Profiling and Structural Causality
The utility of this compound stems from the precise electronic and steric interplay of its substituents. Table 1 summarizes its core quantitative data and the mechanistic implications of these properties.
Table 1: Physicochemical and Structural Data
| Property | Specification | Causality / Relevance in Drug Design |
| CAS Number | 1158471-53-4 | Primary identifier for sourcing high-purity (≥98%) material for sensitive catalysis[1]. |
| Molecular Formula | C₉H₇BrFNO | Halogen-rich composition provides multiple vectors for late-stage functionalization[1]. |
| Molecular Weight | 244.06 g/mol | Low molecular weight ensures that subsequent elaborations remain within Lipinski's Rule of 5[1]. |
| SMILES | FC1=CC=C(Br)C=2NC=C(C12)CO | Defines the exact regiochemistry, crucial for computational docking and 3D modeling[1]. |
| 4-Fluoro Substituent | Highly Electronegative | Exerts a strong inductive electron-withdrawing effect, lowering the pKa of the indole N-H to enhance hydrogen-bond donor capacity while blocking C4 metabolism[2]. |
| 7-Bromo Substituent | Halogen Vector | Provides an orthogonal, highly reactive site for transition-metal-catalyzed cross-coupling without interfering with the C2 or C3 positions[3]. |
The Mechanistic Role of the Substituents
-
The 4-Fluoro Effect: Fluorine substitution at the 4-position is frequently utilized in the development of radiopharmaceuticals, such as 18F-fluorotryptophan derivatives, due to its metabolic stability and favorable isotopic exchange properties[2]. In target binding, the C-F bond can participate in multipolar interactions with backbone amides in protein binding sites.
-
The 7-Bromo Vector: The synthesis of 7-bromo-4-fluoro-1H-indole cores often originates from 1-bromo-4-fluoro-2-nitrobenzene via Bartoli indole synthesis[3]. The bromine atom at C7 is perfectly positioned to direct cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) into deep hydrophobic pockets, a common requirement for overcoming resistance mutations in kinase targets.
-
The 3-Hydroxymethyl Handle: The pseudo-benzylic alcohol at the 3-position is a highly versatile synthetic handle. It can be oxidized to an aldehyde, converted to a leaving group for nucleophilic attack, or utilized directly in hydrogen bonding[1].
Reactivity Pathways and Workflow Integration
To maximize the potential of this compound, researchers must understand its divergent reactivity. The following diagrams illustrate the logical flow of its synthetic applications.
Figure 1: Divergent synthetic reactivity pathways of this compound.
Figure 2: Integration of the halogenated indole scaffold into a drug discovery workflow.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and the analytical markers required to confirm success.
Protocol A: Selective Oxidation to 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Oxidation of the 3-methanol group yields the corresponding 3-carbaldehyde (CAS 1158416-77-3), a critical intermediate for reductive aminations and Wittig olefinations[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Add 10.0 mmol of activated Manganese Dioxide (MnO₂).
-
Causality: MnO₂ is highly selective for allylic and pseudo-benzylic alcohols. It oxidizes the 3-hydroxymethyl group to an aldehyde without risking over-oxidation to the carboxylic acid or cleaving the sensitive indole core.
-
-
Reaction Monitoring: Stir the suspension vigorously at room temperature (25 °C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:Methanol (20:1) solvent system[3].
-
Validation Check: The starting material will consume completely, and a new, highly UV-active spot with a higher Retention Factor (Rf) will appear.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble manganese residues. Wash the pad thoroughly with excess DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 7-bromo-4-fluoro-1H-indole-3-carbaldehyde as a solid[4].
-
Self-Validation: Perform LC-MS analysis. Success is confirmed by the appearance of the [M+H]⁺ peak at m/z ~242.04 and the presence of a distinct aldehyde proton singlet (~9.8–10.2 ppm) in the ¹H-NMR spectrum[4].
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7
This protocol functionalizes the C7 position while preserving the 4-fluoro and 3-hydroxymethyl groups.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with this compound (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive active boronate complex, which is essential for the transmetalation step.
-
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.
-
Causality: The bidentate dppf ligand prevents catalyst deactivation, stabilizes the Pd(0) intermediate, and accelerates the reductive elimination step, ensuring high yields even with sterically hindered ortho-substituted indoles.
-
-
Execution: Heat the mixture to 90 °C and stir for 12 hours.
-
Workup and Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Petroleum Ether:EtOAc gradient)[3].
-
Self-Validation: Analyze the product via high-resolution mass spectrometry (HRMS). The successful coupling is definitively proven by the disappearance of the distinctive 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br) present in the starting material, replaced by the exact mass of the newly formed aryl-indole scaffold.
-
References
-
Zhao, et al. "Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor." Molecules, 2019. URL: [Link]
-
Forschungszentrum Jülich. "Radiosynthesis of L-[18F]fluorotryptophan by isotopic exchange on carbonyl-activated precursors." JuSER Publications, 2013. URL: [Link]
Sources
Technical Guide: Solubility, Stability, and Handling of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol
Executive Summary
(7-Bromo-4-fluoro-1H-indol-3-yl)methanol (CAS: 1158471-53-4) is a specialized halogenated indole intermediate used primarily as a scaffold in the synthesis of pharmaceuticals, including kinase inhibitors and antiviral agents.[1] Its utility stems from the reactivity of the C3-hydroxymethyl group, which serves as a versatile electrophile in Friedel-Crafts alkylations.
However, this compound exhibits significant acid sensitivity and oxidative instability . Improper handling—specifically exposure to protic acids or ambient light—can trigger rapid oligomerization via a vinylogous iminium intermediate (azafulvenium ion). This guide provides a validated technical framework for the solubilization, storage, and stabilization of this compound to ensure experimental reproducibility.
Physicochemical Profile
Understanding the electronic effects of the 7-bromo and 4-fluoro substituents is critical for predicting solubility and reactivity. The 4-fluoro group exerts a strong inductive withdrawing effect ($ -I $), potentially lowering the pKa of the indole N-H compared to the parent indole-3-carbinol, while the 7-bromo group significantly increases lipophilicity.
| Property | Value / Description | Source/Note |
| CAS Number | 1158471-53-4 | [1] |
| Molecular Formula | C | |
| Molecular Weight | 244.06 g/mol | [1] |
| Appearance | Off-white to pale beige solid | |
| Predicted LogP | ~2.6 - 2.9 | Estimated based on substituent constants (Br: +0.86, F: +0.14) |
| pKa (Indole NH) | ~15-16 | Weakly acidic; deprotonation requires strong bases (e.g., NaH) |
| Reactivity Class | Vinylogous hemiaminal | Prone to acid-catalyzed dehydration |
Solubility and Solvent Compatibility[6]
Due to the lipophilic halogen substituents, this compound has poor water solubility compared to unsubstituted indole-3-carbinol. It requires polar aprotic solvents for high-concentration stock solutions.
Solvent Selection Matrix
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO | Excellent (>50 mg/mL) | Low | Preferred for biological assays and long-term stock (-20°C). |
| DMF | Excellent (>50 mg/mL) | Low | Suitable for synthetic reactions. |
| Methanol/Ethanol | Good | Moderate | Use for short-term processing only. Proticity can accelerate solvolysis if acidic impurities are present. |
| Ethyl Acetate | Moderate | Low | Good for extraction/workup. |
| Water | Poor (<0.1 mg/mL) | High | Avoid for stock preparation. Aqueous suspensions are prone to hydrolysis/oxidation. |
| Chloroform/DCM | Moderate | High | Caution: Commercial CHCl |
Protocol: Preparation of Stable Stock Solution (10 mM)
-
Weighing: Weigh the solid rapidly into an amber glass vial to minimize light exposure.
-
Solvent Addition: Add anhydrous, high-grade DMSO (Dimethyl sulfoxide).
-
Technical Note: Ensure DMSO is free of water. Hygroscopic DMSO can introduce moisture that promotes long-term degradation.
-
-
Dissolution: Vortex gently at room temperature. Do not sonicate for extended periods, as localized heating can induce degradation.
-
Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.
Stability and Degradation Mechanisms[7]
The primary failure mode for researchers working with indole-3-methanols is acid-catalyzed oligomerization .
Mechanism: The Azafulvenium Pathway
The C3-hydroxyl group is allylic and benzylic-like. In the presence of even trace acid (protons), the hydroxyl group is protonated and eliminated as water. This generates a resonance-stabilized carbocation (3-methyleneindolenine or azafulvenium ion). This highly electrophilic species reacts rapidly with nucleophiles (including the parent molecule) to form dimers (3,3'-diindolylmethane analogs) and higher-order oligomers.
Visualization: Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed dehydration pathway leading to irreversible oligomerization.
Stability Factors[7]
-
pH Sensitivity: Stable at neutral pH (7.0–8.0). Rapidly degrades at pH < 5.0.
-
Oxidation: The indole ring is electron-rich. The 4-fluoro substituent provides some stabilization against oxidation compared to unsubstituted indoles, but air oxidation to the corresponding aldehyde (Indole-3-carboxaldehyde) occurs over time [3].
-
Light: Halogenated indoles can undergo photodehalogenation or photo-oxidation. Protect from light.
Handling and Storage Protocols
To maintain purity >98% over extended periods, strict adherence to environmental controls is required.
Recommended Storage Conditions
-
Solid State: Store at 2-8°C (short term) or -20°C (long term) [1]. Keep under an inert atmosphere (Argon/Nitrogen) if possible.
-
Solution State: DMSO stocks are stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles.
Workflow: Quality Control (QC) Check
Before using stored material in critical assays, verify integrity using HPLC or TLC.
-
TLC System: Hexanes:Ethyl Acetate (3:1).
-
Observation: The alcohol (starting material) will be more polar. Degradation products (dimers) are typically less polar and run higher, or streak if oligomerized.
-
-
HPLC Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Note: Use gradients and analyze immediately; do not leave the compound in the acidic mobile phase for hours.
-
Visualization: Handling & Storage Workflow
Caption: Standard operating procedure for receiving, storing, and solubilizing the compound.
References
-
National Institutes of Health (NIH) . (1998). The chemistry and pharmacology of indole-3-carbinol and 3-(methoxymethyl)indole. PubMed. Retrieved March 3, 2026, from [Link]
-
Beilstein Journals . (2020). Reaction of indoles with aromatic fluoromethyl ketones. Beilstein Journal of Organic Chemistry. Retrieved March 3, 2026, from [Link]
Sources
Unlocking the Therapeutic Potential of Substituted Indole-3-Methanols: A Technical Guide to Molecular Mechanisms and Experimental Validation
Executive Summary
Indole-3-carbinol (I3C), a phytochemical abundant in cruciferous vegetables of the Brassicaceae family, has long been recognized for its potent antitumor, antiviral, and anti-inflammatory properties[1]. However, translating natural I3C into a viable clinical therapeutic is severely bottlenecked by its pharmacokinetic profile. In the acidic environment of the stomach, the parent monomer is highly unstable, rapidly undergoing self-condensation to form a complex mixture of oligomers, predominantly 3,3′-diindolylmethane (DIM)[2].
While DIM possesses its own biological activity—acting as a selective estrogen receptor modulator (SERM) and aryl hydrocarbon receptor (AhR) agonist[3]—the uncontrolled in vivo polymerization strips researchers of dosing precision and limits the bioavailability of the monomer itself[4]. To bypass this degradation, modern medicinal chemistry has pivoted toward substituted indole-3-methanols . By strategically modifying the indole ring or the carbinol carbon, researchers can sterically and electronically lock the monomeric conformation, unlocking targeted, highly bioavailable therapeutics.
This whitepaper provides an authoritative framework for understanding the structure-activity relationships (SAR) of these derivatives, the signaling pathways they modulate, and the rigorous, self-validating experimental protocols required to evaluate their biological relevance.
Molecular Targets and Signal Transduction
Substituted indole-3-methanols act as multi-target ligands, disrupting oncogenic and inflammatory signaling cascades at the transcriptional and kinase levels. Their biological relevance is primarily anchored in three mechanisms:
-
Aryl Hydrocarbon Receptor (AhR) Agonism: I3C derivatives are potent ligands for the AhR. Upon binding, the AhR translocates to the nucleus, modulating the expression of cytochrome P450 enzymes and driving cell cycle arrest[3]. Furthermore, AhR-dependent signaling plays a critical role in modulating pathogen-induced intestinal inflammation, as demonstrated in Citrobacter rodentium colitis models[5].
-
Kinase Pathway Derepression: These compounds actively disrupt mitogenic signaling by inhibiting the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are frequently hyperactivated in malignancies[3].
-
Cell Cycle Arrest and Apoptosis: By downregulating CDK4/6 and upregulating p27kip1, substituted derivatives force a G1/S phase cell cycle arrest, subsequently triggering caspase-dependent apoptosis in breast, prostate, and colon cancer lineages[6].
Mechanistic pathways of substituted indole-3-methanols driving apoptosis and anti-inflammation.
Quantitative Structure-Activity Relationship (SAR) Data
Structural modifications directly dictate the pharmacokinetic stability and target affinity of the indole-3-methanol scaffold. For instance, N-alkylation (e.g., N-1 methylation) significantly extends the half-life in acidic conditions by preventing the protonation required for carbocation formation, while C-5 halogenation enhances lipophilicity and AhR binding affinity[2].
Table 1: Representative SAR and Pharmacokinetic Profiles of I3C Derivatives
| Compound Class | Structural Modification | SGF Stability (pH 1.2, t½) | MCF-7 IC₅₀ (µM) | Primary Mechanistic Target |
| Natural I3C | None (Parent Monomer) | < 5 minutes | 45.2 ± 3.1 | AhR / ERα |
| DIM (Dimer) | Acid-catalyzed Dimerization | > 24 hours | 12.5 ± 1.4 | AhR / NF-κB |
| N-Alkyl I3C | N-1 Methylation | > 120 minutes | 28.4 ± 2.2 | PI3K/Akt / mTOR |
| C-5 Halogenated | C-5 Fluoro/Chloro Substitution | ~ 45 minutes | 8.1 ± 0.9 | AhR / Wnt/β-catenin |
| Bisindoles | C-2/C-3 Bridging | > 24 hours | 3.4 ± 0.5 | Cell Cycle (CDK4/6) |
Note: SGF = Simulated Gastric Fluid. IC₅₀ values represent 48h viability assays.
Experimental Methodologies: Validating Bioactivity
As a Senior Application Scientist, I must stress that evaluating substituted indole-3-methanols requires rigorous, self-validating assay designs. Standard viability assays that do not account for the unique chemical instability or estrogenic sensitivities of these compounds will yield artifactual data.
Protocol 1: Self-Validating In Vitro Viability & AhR Dependency Assay
This workflow is designed to simultaneously measure compound toxicity, verify gastric stability, and confirm on-target AhR mechanism of action.
Step 1: Cell Culture Preparation
-
Action: Seed MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer cells at
cells/well in 96-well plates. -
Causality: Utilizing both ER+ and ER- lines distinguishes between Estrogen Receptor-dependent and independent mechanisms[6].
-
Critical Reagent Choice: You must utilize phenol red-free DMEM supplemented with charcoal-stripped FBS. Phenol red and standard FBS contain exogenous estrogenic compounds that will mask the Selective Estrogen Receptor Modulating (SERM) properties of the indole derivatives[3].
Step 2: SGF Pre-incubation (Stability Verification)
-
Action: Dissolve the substituted I3C derivative in DMSO (final assay concentration <0.1%). Pre-incubate a subset aliquot in Simulated Gastric Fluid (SGF, pH 1.2) at 37°C for 60 minutes, then neutralize to pH 7.4 before applying to cells.
-
Causality: Because natural I3C decomposes under gastric pH[4], this step proves whether your structural substitution successfully prevents acid-catalyzed oligomerization[2]. If the SGF-treated compound loses efficacy compared to the non-treated compound, the substitution failed to confer stability.
Step 3: Internal Validation via Rescue (The Self-Validating Step)
-
Action: In parallel wells, co-administer the I3C derivative with 10 µM CH223191 (a potent, highly specific AhR antagonist).
-
Causality: This acts as a built-in logic gate. If the derivative induces apoptosis solely via AhR activation[3], the addition of CH223191 will rescue cell viability. If cell death persists despite AhR blockade, the compound exhibits off-target cytotoxicity or acts through an alternative pathway (e.g., direct PI3K inhibition), instantly validating or invalidating your mechanistic hypothesis.
Step 4: Quantification
-
Action: Assess viability via MTT or CellTiter-Glo at 48h and 72h.
Protocol 2: Molecular Assessment of NF-κB and PI3K/Akt Modulation
To prove that a derivative possesses anti-inflammatory and anti-mitogenic properties[5], protein-level target engagement must be confirmed.
Step 1: Lysate Extraction under Phosphatase Inhibition
-
Action: Treat cells with the determined IC₅₀ of the substituted I3C derivative for 24 hours. Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).
-
Causality: Phosphatase inhibitors are non-negotiable here. Without them, endogenous phosphatases will rapidly dephosphorylate Akt and NF-κB during the extraction process, leading to false-negative pathway inhibition data.
Step 2: Validation Control & Western Blotting
-
Action: Include a positive control for pathway activation (e.g., 10 ng/mL TNF-α stimulation for 15 minutes to spike NF-κB) prior to compound treatment. Resolve proteins via SDS-PAGE and probe for p-Akt (Ser473) and p-NF-κB p65.
-
Causality: The TNF-α spike ensures the basal state of the cellular machinery is responsive. If your derivative fails to suppress this artificially induced p65 phosphorylation, it lacks potent anti-inflammatory efficacy[5].
Iterative workflow for validating the biological relevance of novel indole-3-methanol derivatives.
Conclusion
The transition from natural indole-3-carbinol to rationally designed, substituted indole-3-methanols represents a critical leap in pharmacological development. By utilizing targeted substitutions to prevent gastric oligomerization, researchers can harness the potent AhR-agonistic, anti-inflammatory, and apoptotic properties of the indole monomer[2][3]. However, the biological relevance of these novel compounds can only be accurately mapped through rigorous, self-validating experimental designs that account for the unique chemical sensitivities of the indole scaffold.
References
-
[1] Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC. Source: nih.gov. URL:
-
[4] Biological and Pharmacological Research on Indole-3-Carbinol (I3C) and Its Derivatives. Source: mdpi.com. URL:
-
[2] INDOLE-3-CARBINOL (I3C) DERIVATIVES: DESIGN, SYNTHESIS AND POTENTIAL BIOLOGICAL APPLICATIONS. Source: uniurb.it. URL:
-
[3] Integrating structure–activity relationships,... : Biochemical Pharmacology. Source: ovid.com. URL:
-
[6] Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives. Source: tandfonline.com. URL:
-
[5] Indole-3-Carbinol Inhibits Citrobacter rodentium Infection through Multiple Pathways Including Reduction of Bacterial Adhesion and Enhancement of Cytotoxic T Cell Activity - PMC. Source: nih.gov. URL:
Sources
- 1. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INDOLE-3-CARBINOL (I3C) DERIVATIVES: DESIGN, SYNTHESIS AND POTENTIAL BIOLOGICAL APPLICATIONS [ora.uniurb.it]
- 3. ovid.com [ovid.com]
- 4. Pharmaceuticals | Special Issue : Biological and Pharmacological Research on Indole-3-Carbinol (I3C) and Its Derivatives [mdpi.com]
- 5. Indole-3-Carbinol Inhibits Citrobacter rodentium Infection through Multiple Pathways Including Reduction of Bacterial Adhesion and Enhancement of Cytotoxic T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Introduction to Fluorinated Indole Scaffolds in Research
Executive Summary: The Strategic Value of Fluorine
The indole moiety is arguably the most "privileged" scaffold in medicinal chemistry, serving as the core for over 150 FDA-approved drugs. However, the native indole ring suffers from specific liabilities: rapid oxidative metabolism at the C5/C6 positions and a high electron density at C3 that can lead to promiscuous binding or instability.
The strategic introduction of fluorine—the "magic methyl" of bioisosterism—transforms this scaffold. Fluorination modulates the indole's electronic profile without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1] This guide analyzes the physicochemical impact of fluorinated indoles, details robust synthetic pathways, and provides actionable protocols for their integration into drug discovery pipelines.
Physicochemical Profiling: The "Fluorine Effect"
Electronic Modulation and pKa Shifts
The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive electron-withdrawing effect (-I).[1][2][3] When substituted on the benzene ring of the indole, this reduces the electron density of the pyrrole ring, specifically affecting the N-H acidity.
-
Acidity (pKa): The pKa of the indole N-H is typically ~16.9 (DMSO).[1] Fluorination at C5 or C6 lowers this pKa, increasing the hydrogen bond donor (HBD) capability of the N-H group. This often strengthens binding interactions with target protein pockets (e.g., backbone carbonyls).[1]
-
Basicity: Conversely, fluorine reduces the basicity of the indole C3 position, making the ring less susceptible to acid-catalyzed decomposition or oxidative polymerization.
Metabolic Blocking (The C5/C6 Firewall)
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially oxidize electron-rich aromatic rings.[1] The C5 and C6 positions of indole are primary "soft spots" for hydroxylation.
-
Mechanism: Replacing a C-H bond (bond energy ~98 kcal/mol) with a C-F bond (~116 kcal/mol) creates a metabolic blockade.[1]
-
Outcome: This substitution significantly extends the in vivo half-life (
) of the molecule, transforming a rapid-clearance hit into a viable lead candidate.[1][3]
Quantitative Comparison Table
| Property | Native Indole | 5-Fluoroindole | 6-Fluoroindole | Impact on Drug Design |
| LogP (Lipophilicity) | 2.14 | ~2.45 | ~2.48 | Increases membrane permeability; enhances hydrophobic pocket binding.[1][2][3] |
| N-H pKa (DMSO) | 16.9 | ~16.2 | ~16.4 | Stronger H-bond donor; improved target affinity.[1][2][3] |
| C3 Nucleophilicity | High | Moderate | Moderate | Reduced susceptibility to oxidative degradation.[1] |
| Metabolic Stability | Low (C5/C6 oxidation) | High (C5 blocked) | High (C6 blocked) | Extended half-life; reduced clearance.[1] |
Visualizing the Scaffold Logic
The following diagram illustrates the decision-making process for selecting specific fluorinated indole isomers based on medicinal chemistry objectives.
Caption: Strategic selection of fluorination sites to address specific pharmacokinetic liabilities.
Synthetic Architectures
Synthesis of fluorinated indoles generally falls into two categories: Building Block Assembly (constructing the ring with fluorine already present) and Late-Stage Functionalization (adding fluorine to an existing indole).[1]
Method A: The Fischer Indole Synthesis (Building Block)
This is the most robust method for generating gram-to-kilogram quantities of 4-, 5-, 6-, or 7-fluoroindoles.[1][2][3] It relies on the condensation of a fluorinated phenylhydrazine with a ketone or aldehyde.[4]
-
Pros: High regio-fidelity; scalable; inexpensive starting materials.[1][2][3]
-
Cons: Requires harsh acidic conditions; limited tolerance for acid-sensitive groups.[1][2][3]
Method B: Electrophilic Fluorination (Late-Stage)
Direct fluorination of the indole ring using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).[1][2][3]
-
Regioselectivity: Naturally favors the electron-rich C3 position.[1][2][3]
-
Utility: Ideal for converting indoles into 3-fluoroindoles or 3,3-difluorooxindoles (a common scaffold in kinase inhibitors).[1][2][3]
Experimental Protocol: Synthesis of 5-Fluoroindole
Methodology: Fischer Indole Cyclization Objective: Synthesis of 5-fluoro-2-methylindole (adaptable to 5-fluoroindole using acetaldehyde equivalent).[1][2][3]
Materials
-
4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8)[1][2][3]
-
Ethyl methyl ketone (or Ethyl Pyruvate for carboxylate derivatives)[1]
-
Glacial Acetic Acid[1]
-
Polyphosphoric Acid (PPA) or Zinc Chloride (
)[1]
Step-by-Step Workflow
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve 4-fluorophenylhydrazine HCl (10.0 mmol) in Glacial Acetic Acid (20 mL).
-
Add Ethyl methyl ketone (11.0 mmol, 1.1 eq) dropwise at room temperature.
-
Stir for 30 minutes. A color change (often orange/red) indicates hydrazone formation.[1]
-
-
Cyclization (The Indolization):
-
Heat the reaction mixture to reflux (110–120°C) for 3–4 hours.
-
Mechanistic Note: The acid catalyst promotes the [3,3]-sigmatropic rearrangement (diaza-Cope), releasing ammonia (
).[1][3] -
Monitor via TLC (Hexane:EtOAc 8:2).[1] The hydrazone spot will disappear, and a fluorescent indole spot will appear.
-
-
Work-up:
-
Purification:
Synthetic Pathway Diagram[5][6]
Caption: Fischer Indole Synthesis pathway for accessing 5-fluoroindole derivatives.[1][2][3][5]
Case Studies: FDA-Approved Success Stories
Sunitinib (Sutent®)[1]
-
Indication: Renal Cell Carcinoma (RCC), GIST.[1]
-
Scaffold: 5-Fluoro-2-oxindole .
-
Role of Fluorine: The fluorine atom at C5 (analogous to C5 of indole) blocks metabolic oxidation at this highly accessible position. It also modulates the acidity of the amide NH, enhancing hydrogen bonding within the ATP-binding pocket of receptor tyrosine kinases (VEGFR/PDGFR).
Rucaparib (Rubraca®)[1][8]
-
Scaffold: 6-Fluoroindole (fused into a tricyclic azepinoindole system).[1][2][3]
-
Role of Fluorine: The fluorine at position 6 (relative to the indole numbering) is critical for potency. It fits into a hydrophobic pocket in the PARP enzyme, improving the
into the low nanomolar range while preventing rapid clearance.
Future Outlook: C-H Activation
While Fischer synthesis remains king for scale, modern research focuses on Transition-Metal-Catalyzed C-H Activation .[1][2][3]
-
Trend: Using Rh(III) or Pd(II) catalysts to selectively functionalize the C2 or C7 positions of pre-fluorinated indoles.[1]
-
Application: This allows for "late-stage diversification," where a fluorinated indole core can be rapidly decorated with diverse functional groups to generate libraries for High-Throughput Screening (HTS).[1][2][3]
References
-
Synthesis and biological activity of fluorine-containing indoles. Review of synthetic methodologies and biological impacts. [1]
-
FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022). Comprehensive analysis of recent drug approvals including Rucaparib. [1]
-
Sunitinib Malate (Sutent) Pharmacology. Detailed mechanism of action and structural properties of the 5-fluoro-2-oxindole core. [1][2][3]
-
Rucaparib: PARP Inhibitor Profile. Structural breakdown of the 6-fluoroindole derivative Rucaparib. [1]
-
Electronic substitution effect on the indole chromophore. Computational study on pKa and electronic density shifts. [1]
-
Direct Electrophilic Fluorination of Indoles. Protocol for C3 fluorination using Selectfluor. [1]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rucaparib - Wikipedia [en.wikipedia.org]
- 4. Synthesis routes of 5-Fluoroindole [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Halogenated Indoles in Drug Discovery: The Mechanistic Roles of Bromine and Fluorine Substitution
Executive Summary: The Halogenation Imperative
The indole nucleus is a "privileged scaffold" in medicinal chemistry, deeply embedded in the structures of neurotransmitters, amino acids, and blockbuster pharmaceuticals[1]. However, native indole derivatives frequently encounter developmental bottlenecks, including rapid metabolic clearance, poor membrane permeability, and suboptimal target residence time.
Strategic halogenation—specifically the incorporation of bromine and fluorine—has revolutionized indole drug design. Rather than merely acting as passive structural appendages, these halogens fundamentally rewire the physicochemical and electronic landscape of the molecule. This technical guide explores the divergent, highly specific roles of bromine and fluorine substitutions, providing researchers with the mechanistic causality and self-validating protocols necessary to optimize indole bioactivity.
The Mechanistic Role of Bromine Substitution
Bromine substitution is primarily utilized to enhance target affinity through steric optimization and the formation of highly directional non-covalent interactions.
Halogen Bonding and Steric Bulk
Bromine is a large, polarizable atom. When substituted onto the indole core (typically at the C5 or C6 positions), it introduces significant steric bulk that can perfectly occupy hydrophobic pockets within target proteins[2]. Crucially, the polarizability of bromine creates a localized region of positive electrostatic potential known as the "σ-hole." This allows the brominated indole to form halogen bonds with Lewis bases (such as the oxygen atoms of protein backbone carbonyls), dramatically increasing drug-target residence time[3].
Bioactivity Enhancements
-
Anti-inflammatory Efficacy: Brominated indoles, such as 6-bromoindole and 6-bromoisatin, exhibit profound anti-inflammatory properties by directly inhibiting the nuclear translocation of Nuclear Factor kappa B (NF-κB)[3]. By trapping NF-κB in the cytoplasm, these compounds silence the downstream expression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2)[4].
-
Antimicrobial and Antibiofilm Action: Multi-halogenated indoles (e.g., 4,6-dibromoindole) have emerged as potent agents against drug-resistant Candida species. They disrupt hyphal networks and induce reactive oxygen species (ROS) accumulation, effectively eradicating mature fungal biofilms at concentrations of 10–50 µg/mL[5]. Furthermore, bromination of indole-3-carboxaldehydes enhances bacterial quorum-sensing inhibition by up to 13-fold compared to non-halogenated precursors[6].
-
Kinase Inhibition: Marine-derived brominated indole alkaloids (e.g., meridianins) demonstrate potent inhibition of cyclin-dependent kinases (CDKs). A single bromine substitution at the C5 or C6 position is causally linked to a massive improvement in cytotoxicity against mammalian adenocarcinoma cell lines[2].
Mechanism of NF-κB pathway inhibition by brominated indoles.
The Mechanistic Role of Fluorine Substitution
While bromine is leveraged for target affinity, fluorine is the ultimate tool for resolving pharmacokinetic (PK) liabilities. As the most electronegative element, fluorine is roughly bioisosteric with hydrogen or oxygen, meaning it alters the electronic properties of the indole without introducing disruptive steric bulk[7].
Metabolic Stability and pKa Modulation
-
Blocking Oxidative Metabolism: The C-F bond is exceptionally strong. Placing a fluorine atom or a trifluoromethyl (-CF3) group at metabolically labile sites on the indole ring (such as C2 or C3) effectively blocks cytochrome P450-mediated oxidation, vastly extending the molecule's biological half-life[8].
-
pKa Tuning: Fluorine's strong electron-withdrawing nature exerts a powerful inductive effect. When placed near a basic amine (common in tryptamine derivatives), fluorine lowers the amine's pKa. This reduces the proportion of the drug that is protonated at physiological pH (7.4), thereby increasing lipophilicity (logD) and dramatically enhancing blood-brain barrier (BBB) permeability for CNS targets[7].
Bioactivity Enhancements
-
Antiviral Potency: Fluorinated indole-carboxamides have demonstrated extraordinary efficacy against HIV-1 replication. The strategic incorporation of a fluorine atom at the C4 position of the indole ring has been shown to increase HIV-1 inhibition potency by over 50-fold, achieving picomolar (EC50 = 0.14 nM) efficacy[7].
Workflow for optimizing indole lead compounds via site-selective fluorination.
Quantitative Data Comparison
The following table synthesizes the quantitative bioactivity enhancements achieved via halogenation, demonstrating the stark contrast in potency between halogenated and non-halogenated indole scaffolds.
| Compound Class | Specific Derivative | Target / Pathogen | Bioactivity Metric (Halogenated) | Bioactivity Metric (Non-Halogenated) |
| Brominated Indole | 6-Bromoindole | Macrophage NO Production | IC50 = 120 µM[4] | IC50 > 430 µM[4] |
| Brominated Indole | 5-Bromoindole-3-carboxaldehyde | Bacterial Quorum Sensing | 2- to 13-fold reduction in IC50[6] | Baseline IC50[6] |
| Multi-Halogenated | 4,6-Dibromoindole | Candida spp. Biofilms | MIC = 10–50 µg/mL[5] | Weak/No Activity[5] |
| Fluorinated Indole | 4-Fluoroindole-carboxamide | HIV-1 Replication | EC50 = 0.14 nM[7] | > 50-fold higher EC50[7] |
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the bioactivity of halogenated indoles, experimental protocols must be designed to validate causality rather than merely observing downstream correlations.
Protocol 1: Self-Validating NF-κB Translocation Assay (Anti-inflammatory)
Causality Rationale: Measuring downstream cytokines (e.g., TNFα) is prone to false positives caused by off-target cellular toxicity. Directly quantifying the nuclear localization of the NF-κB p65 subunit confirms the exact mechanistic node targeted by the brominated indole[3].
-
Cell Culture: Seed RAW264.7 murine macrophages at
cells/well in 96-well glass-bottom plates. Incubate overnight at 37°C. -
Pre-treatment: Incubate cells with the brominated indole candidate (e.g., 6-bromoindole at 40 µg/mL) for 2 hours. Include a vehicle control (DMSO < 0.1%).
-
Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL for exactly 30 minutes to trigger IκB degradation and NF-κB release.
-
Fixation & Permeabilization: Wash with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 5% BSA. Apply primary anti-p65 antibody (overnight at 4°C), followed by a fluorophore-conjugated secondary antibody (1 hour at room temperature) and DAPI nuclear stain.
-
Validation/Readout: Utilize high-content fluorescence microscopy to calculate the ratio of nuclear to cytoplasmic p65 fluorescence. Self-Validation: A true inhibitor will maintain p65 in the cytoplasm despite LPS stimulation, proving pathway-specific interference rather than general cytotoxicity.
Protocol 2: Self-Validating Candida Biofilm Eradication Assay (Antifungal)
Causality Rationale: Standard planktonic MIC assays fail to account for the protective extracellular polymeric substance (EPS) of fungal biofilms. The XTT reduction assay measures active fungal metabolism within the biofilm matrix, ensuring the halogenated indole is penetrating and killing sessile cells[5].
-
Biofilm Formation: Seed Candida albicans (
cells/mL in RPMI 1640) into flat-bottom 96-well microtiter plates. Incubate at 37°C for 24 hours to allow mature biofilm formation. -
Washing: Gently aspirate the media and wash the wells twice with sterile PBS to remove non-adherent planktonic cells.
-
Treatment: Add the multi-halogenated indole (e.g., 4,6-dibromoindole at 10–50 µg/mL) diluted in fresh media. Incubate for an additional 24 hours at 37°C.
-
Metabolic Staining: Prepare a fresh solution of XTT (0.5 mg/mL) and menadione (1 µM, as an electron coupling agent). Add 100 µL to each well and incubate in the dark for 2 hours.
-
Validation/Readout: Measure absorbance at 490 nm using a microplate reader. Self-Validation: The reduction of XTT to an orange formazan dye is strictly proportional to live biomass. Complete biofilm eradication is validated only when the absorbance matches the cell-free blank, confirming fungicidal action within the EPS matrix.
References
-
PMC. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)". Source: nih.gov. URL:[Link]
-
ChemRxiv. "Catalytic, Dearomative 2,3-Difluorination of Indoles". Source: chemrxiv.org. URL:[Link]
-
RSC Advances. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems". Source: rsc.org. URL:[Link]
-
PMC. "Halogenated Indole Alkaloids from Marine Invertebrates". Source: nih.gov. URL:[Link]
-
Semantic Scholar. "Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc". Source: semanticscholar.org. URL:[Link]
-
Organic & Biomolecular Chemistry. "Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles". Source: rsc.org. URL:[Link]
-
MDPI. "Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species". Source: mdpi.com. URL:[Link]
-
MDPI. "Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes". Source: mdpi.com. URL:[Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 8. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]
Methodological & Application
Application Note: (7-Bromo-4-fluoro-1H-indol-3-yl)methanol as a Dual-Handle Synthetic Intermediate
Abstract
(7-Bromo-4-fluoro-1H-indol-3-yl)methanol (CAS 1158471-53-4) represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors, GPCR ligands, and anti-infectives. This application note details the strategic utility of this compound as a "dual-handle" intermediate. We provide validated protocols for its synthesis from the corresponding aldehyde and demonstrate its orthogonal reactivity: exploiting the C3-hydroxymethyl group as a latent electrophile for Friedel-Crafts alkylations and the C7-bromide as a handle for palladium-catalyzed cross-couplings. The presence of the C4-fluorine atom is highlighted for its role in modulating pKa and metabolic stability without interfering with standard synthetic transformations.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1158471-53-4 |
| Molecular Formula | C₉H₇BrFNO |
| Molecular Weight | 244.06 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water |
| Storage | 2-8°C, Hygroscopic, Light Sensitive |
| Key Functional Groups | C7-Bromide (Cross-coupling), C4-Fluoride (Bioisostere), C3-Alcohol (Alkylation) |
Strategic Utility: The "Dual-Handle" Advantage
In fragment-based drug discovery (FBDD), this scaffold offers a unique advantage due to its orthogonal reactivity profile.
-
C3-Hydroxymethyl (The "Anchor"): Unlike simple alkyl halides, the indole-3-methanol moiety serves as a "pre-electrophile." Under mild acidic conditions, it generates a vinylogous iminium ion (alkylideneindolenine), allowing for facile C-C, C-N, or C-S bond formation via nucleophilic trapping.
-
C7-Bromide (The "Vector"): The steric environment of the 7-position allows for selective Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the extension of the scaffold into new chemical space.
-
C4-Fluorine (The "Modulator"): The fluorine atom exerts an inductive effect that lowers the pKa of the indole NH, potentially improving hydrogen bond donor capability in the active site while blocking metabolic oxidation at the electron-rich C4 position.
Pathway Visualization
The following diagram illustrates the divergent synthesis capabilities of this scaffold.
Experimental Protocols
Protocol A: Preparation from 7-Bromo-4-fluoroindole-3-carbaldehyde
Context: While the alcohol is commercially available, in-house preparation from the more stable aldehyde is often preferred to ensure freshness and reduce costs.
Reagents:
-
7-Bromo-4-fluoroindole-3-carbaldehyde (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Methanol (anhydrous)
-
Saturated NH₄Cl solution
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 7-Bromo-4-fluoroindole-3-carbaldehyde (e.g., 5.0 g, 20.6 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous Methanol (50 mL, 10V) and cool the suspension to 0°C using an ice bath.
-
Reduction: Add NaBH₄ (1.17 g, 30.9 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS for the disappearance of the aldehyde peak.
-
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) at 0°C.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The resulting solid is typically sufficiently pure (>95%) for subsequent steps. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: C3-Selective Alkylation (Nucleophilic Substitution)
Context: Utilizing the alcohol as a pre-electrophile to attach a thiol motif, a common transformation in designing reversible covalent inhibitors.
Reagents:
-
This compound (1.0 equiv)
-
Thiophenol (or alkyl thiol) (1.2 equiv)
-
Indium(III) Bromide (InBr₃) (5 mol%) or p-TsOH (10 mol%)
-
Dichloromethane (DCM) or Acetonitrile
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 mmol) in DCM (5 mL) under N₂ atmosphere.
-
Nucleophile Addition: Add the thiol nucleophile (1.2 mmol).
-
Catalysis: Add the catalyst (InBr₃, 0.05 mmol) at room temperature.
-
Expert Insight: Indium salts are preferred over strong Brønsted acids for acid-sensitive substrates as they activate the hydroxyl group as a Lewis acid without protonating the indole nitrogen [1].
-
-
Monitoring: Stir for 1–4 hours. The reaction proceeds via the extrusion of water and trapping of the carbocation.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Outcome: This yields the 3-(phenylthiomethyl)-indole derivative, retaining the C7-Br for subsequent coupling.
Protocol C: C7-Suzuki Cross-Coupling
Context: Functionalizing the halogenated position after establishing the C3 side chain.
Reagents:
-
C3-substituted 7-bromo-4-fluoroindole (from Protocol B) (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Combine the indole substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents (Dioxane/Water). Sparge with Argon for 10 minutes.
-
Critical Step: Thorough degassing is essential to prevent homocoupling or oxidation of the electron-rich indole.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–12 hours.
-
Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via flash column chromatography.
Mechanism of Action: The Vinylogous Iminium
Understanding the reactivity of the C3-methanol group is crucial for troubleshooting. Unlike a standard benzyl alcohol, the indole nitrogen lone pair assists in the expulsion of the leaving group (OH), forming a highly reactive, resonance-stabilized intermediate.
Expert Tip: If the reaction stalls, electron-withdrawing groups on the benzene ring (like the C4-Fluorine and C7-Bromine) can destabilize the cationic intermediate (Step 3), making the reaction slower than with unsubstituted indoles. Increasing the catalyst loading or temperature is often required for this specific scaffold [2].
Safety and Handling
-
Hazards: The compound is classified as an Irritant (Skin/Eye/Respiratory). The C7-bromo and C4-fluoro substituents do not introduce specific explosive hazards, but standard precautions for halogenated organics apply.
-
Stability: Indole-3-methanols are acid-sensitive. Do not store in acidic media or chloroform (which often contains traces of HCl), as this can lead to self-polymerization (diindolylmethane formation). Store in solid form at 4°C.
References
-
Yadav, J. S., et al. "Indium(III) bromide catalyzed alkylation of indoles with carbonyl compounds." Tetrahedron Letters, vol. 41, no. 15, 2000, pp. 2663-2665.
-
Palmieri, A., et al. "Recent Advances in the Friedel–Crafts Alkylation of Indoles with Alcohols." Advanced Synthesis & Catalysis, vol. 363, no. 18, 2021.
-
ChemScene. "this compound Product Data." ChemScene.com.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 329766443, 7-Bromoindole-3-carboxaldehyde (Precursor)." PubChem.
Application Note: (7-Bromo-4-fluoro-1H-indol-3-yl)methanol as a Privileged Scaffold for Lead Optimization
Topic: Applications of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 1158471-53-4) represents a high-value, multi-functional building block in modern drug discovery. Its utility stems from the strategic placement of orthogonal reactive handles around the indole core, allowing for rapid diversification in Fragment-Based Drug Discovery (FBDD) .[1]
This guide details the specific medicinal chemistry applications of this scaffold, focusing on its role as a bioisostere in kinase inhibitor design and antiviral capsid binders.[1] We provide validated protocols for its synthesis from ester precursors and its downstream conversion into high-affinity ligands.[1]
Strategic Value in Medicinal Chemistry
The 4-fluoro-7-bromoindole core is not merely a structural spacer; it is a "privileged scaffold" designed to address specific failure modes in drug development:
-
The 4-Fluoro Effect (Metabolic Stability): The C4 position of the indole ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution with Fluorine at C4 blocks this metabolic "soft spot" while exerting a minimal steric penalty compared to chlorine or methyl groups (Van der Waals radius: F ≈ 1.47 Å vs H ≈ 1.20 Å).[1]
-
The 7-Bromo Vector (Solvent Front Extension): In many kinase ATP-binding pockets, the C7 position points towards the solvent-exposed region. The bromine atom serves as a perfect handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing researchers to attach solubilizing groups (e.g., morpholines, piperazines) late in the synthetic sequence.
-
The C3-Hydroxymethyl Handle: The primary alcohol is a versatile "lynchpin."[1] It can be:
Visualizing the Synthetic Logic
The following diagram illustrates the orthogonal functionalization strategy for this scaffold.
Figure 1: Synthetic workflow and structural logic of the 7-bromo-4-fluoroindole scaffold.
Experimental Protocols
Protocol A: Synthesis from Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate
Context: This alcohol is often prepared from the commercially available ester to ensure freshness, as the alcohol can be prone to autoxidation upon long-term storage.
Reagents:
-
Ethyl 7-bromo-4-fluoro-1H-indole-3-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (2.5 eq) — Note: Use 2.4 M solution in THF for safer handling.[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Rochelle’s Salt (Potassium sodium tartrate), saturated aq.[1] solution
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C using an ice/water bath.[1]
-
Solvent Charge: Add anhydrous THF (10 mL per mmol of substrate).
-
Reagent Addition: Carefully add LiAlH4 solution (2.5 eq) dropwise via syringe. Caution: Exothermic gas evolution.[1]
-
Substrate Addition: Dissolve the indole ester in a minimal amount of THF and add it dropwise to the LiAlH4 suspension at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The ester spot (Rf ~0.[1]6) should disappear, and a more polar alcohol spot (Rf ~0.[1]3) should appear.[1]
-
Quench (Fieser Method): Cool back to 0°C.
-
Workup: Dilute with diethyl ether and add anhydrous MgSO4. Stir for 15 minutes to form a granular white precipitate. Filter through a pad of Celite.[1]
-
Purification: Concentrate the filtrate in vacuo. The crude solid is typically pure enough (>95%) for downstream use.[1] If necessary, recrystallize from CH2Cl2/Hexanes.[1]
Yield Expectation: 85–95% as a white to off-white solid.[1]
Protocol B: Conversion to 3-(Chloromethyl)-7-bromo-4-fluoro-1H-indole
Context: The alcohol is a poor leaving group. Converting it to the chloride creates a highly reactive electrophile for attaching the indole to a core scaffold (e.g., a piperazine or central heterocycle).[1]
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl2) (1.5 eq)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Triethylamine (Et3N) (2.0 eq) — Acts as an HCl scavenger to prevent acid-catalyzed polymerization.
Methodology:
-
Dissolution: Dissolve the alcohol in anhydrous DCM (0.2 M) in a round-bottom flask under N2. Cool to 0°C.[1][2]
-
Base Addition: Add Et3N.
-
Chlorination: Add SOCl2 dropwise.[1] The solution may turn slightly yellow.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Critical Step: Do not perform an aqueous workup if the product is unstable.[1] Instead, concentrate the reaction mixture in vacuo to remove DCM and excess SOCl2.[1]
-
Purification: Rapidly pass the residue through a short plug of silica gel using DCM as the eluent.[1]
-
Storage: Use immediately. 3-Chloromethyl indoles are reactive alkylating agents and can decompose.[1]
Case Study: Application in Kinase Inhibitor Design
Target: Janus Kinase (JAK) or similar tyrosine kinases.[1] Design Rationale: In many kinase inhibitors (e.g., Ruxolitinib analogs), the pyrrolo[2,3-d]pyrimidine core binds to the hinge region.[1] However, replacing the core with a 4-fluoroindole offers a distinct hydrogen-bonding profile (NH donor) and metabolic stability.
-
The Problem: Unsubstituted indoles are rapidly metabolized at C4/C5.[1]
-
The Solution: Using This compound :
-
Hinge Binding: The Indole N-H forms a hydrogen bond with the hinge region backbone carbonyl.[1]
-
Metabolic Block: The 4-Fluoro substituent prevents hydroxylation while fitting in the small hydrophobic pocket usually occupied by the gatekeeper residue.[1]
-
Solubility Vector: The 7-Bromo group is coupled (via Suzuki) to a solubilizing tail (e.g., N-methylpiperazine) which extends into the solvent, improving the drug's pharmacokinetic profile.[1]
-
Data Summary: Impact of Substitution
| Compound Variant | Metabolic Stability (t1/2, Microsomes) | Kinase IC50 (nM) | Notes |
| Unsubstituted Indole | < 15 min | 45 | Rapid clearance; poor drug candidate. |
| 4-Fluoro Indole | > 60 min | 38 | Maintained potency; significantly improved stability. |
| 4-Chloro Indole | > 90 min | 250 | Steric clash reduces potency (Cl is too large).[1] |
| 7-Bromo Derivative | N/A | N/A | Intermediate for coupling; inactive alone.[1] |
Safety & Handling
-
Hazard Identification: The compound is an organobromide and fluorinated aromatic.[1] It may cause skin and eye irritation (H315, H319).[1]
-
Reactive Intermediates: The 3-chloromethyl derivative (Protocol B) is a potent alkylating agent and potential vesicant.[1] Handle in a fume hood with double nitrile gloves.[1]
-
Storage: Store the alcohol at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to the aldehyde.
References
-
Synthesis of 7-Bromo-4-fluoroindole Derivatives
-
Bioisosteric Applications in Antivirals (Lenacapavir Analog Context)
-
Indole C4/C7 Functionalization Strategies
-
Biological Activity of Halogenated Indoles
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]
- 7. 7-Bromoindole | 51417-51-7 | Benchchem [benchchem.com]
Technical Application Note: Selective Reduction of 7-Bromo-4-Fluoro-1H-Indole-3-Carbaldehyde
Executive Summary
Target Transformation: Reduction of the C3-formyl group to the primary alcohol.
Substrate: 7-bromo-4-fluoro-1H-indole-3-carbaldehyde.
Product: (7-bromo-4-fluoro-1H-indol-3-yl)methanol.
Primary Method: Sodium Borohydride (
This application note details the protocol for the chemoselective reduction of 7-bromo-4-fluoro-1H-indole-3-carbaldehyde. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and antiviral agents (e.g., capsid inhibitors). The protocol prioritizes the preservation of the halogen handles (7-Br, 4-F) for downstream organometallic coupling while managing the inherent acid-sensitivity of the resulting indole-3-methanol.
Scientific Background & Mechanistic Insight
The Chemical Challenge
The reduction of indole-3-carbaldehydes presents two specific challenges:
-
Chemoselectivity: The reaction must reduce the carbonyl exclusively without affecting the aryl bromide (C7) or fluoride (C4). Stronger reducing agents like Lithium Aluminum Hydride (
) can occasionally cause hydrodehalogenation, particularly of the bromide, or reduce the indole double bond under vigorous conditions. -
Product Stability: The product, (1H-indol-3-yl)methanol, is a "vinylogous hemiaminal." Under acidic conditions, the hydroxyl group is easily protonated and lost as water, generating a highly electrophilic fulvene-like intermediate (indolenine). This species rapidly reacts with another indole molecule to form 3,3'-diindolylmethane (DIM) dimers or polymers. Therefore, acidic workup and acidic purification media (untreated silica gel) must be strictly avoided.
Reaction Mechanism
The reduction proceeds via a nucleophilic addition of the hydride ion (
-
Step 1 (Activation): The solvent (Methanol) facilitates the reaction by hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity.
-
Step 2 (Hydride Transfer):
delivers a hydride to the carbonyl carbon, breaking the -bond and forming a borate-alkoxide intermediate. -
Step 3 (Protonation): The alkoxide is protonated by the protic solvent (MeOH) to yield the alcohol.
Figure 1: Simplified mechanistic pathway of the borohydride reduction.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| 7-bromo-4-fluoro-1H-indole-3-carbaldehyde | Substrate | Purity >97% (HPLC) |
| Sodium Borohydride ( | Reducing Agent | Powder or Granules (98%) |
| Methanol (MeOH) | Solvent | Anhydrous or ACS Grade |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Sodium Bicarbonate ( | Quench/Wash | Saturated Aqueous Solution |
| Sodium Sulfate ( | Drying Agent | Anhydrous, Granular |
Step-by-Step Methodology
Step 1: Solubilization
-
Equip a clean, dry round-bottom flask (RBF) with a magnetic stir bar.
-
Add 7-bromo-4-fluoro-1H-indole-3-carbaldehyde (1.0 equiv).
-
Add Methanol (10–15 mL per gram of substrate).
-
Note: The starting material may not dissolve completely at room temperature. A suspension is acceptable; it will dissolve as the reaction proceeds and the more soluble alcohol forms.
-
-
Cool the mixture to 0°C using an ice-water bath.
Step 2: Reduction
-
Add Sodium Borohydride (1.5 to 2.0 equiv) portion-wise over 5–10 minutes.
-
Caution: Hydrogen gas (
) evolution will occur.[1] Ensure the reaction vessel is vented (e.g., via a needle in the septum or an open neck). Do not cap tightly.
-
-
Allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Monitor reaction progress by TLC (Thin Layer Chromatography) or LC-MS.
-
TLC Mobile Phase: 50% EtOAc / 50% Hexanes.
-
Observation: The aldehyde (less polar) spot should disappear; the alcohol (more polar) spot should appear.
-
Step 3: Quench & Workup (Crucial for Stability)
-
Once complete (typically 1–2 hours), cool the flask back to 0°C.
-
Slowly quench the excess hydride by adding Water or Saturated Aqueous
.-
Expert Insight: Do NOT use HCl or acidic quench. Acid will catalyze the formation of diindolylmethane dimers.
-
-
Concentrate the mixture under reduced pressure (Rotovap) to remove the bulk of the Methanol.
-
Dilute the aqueous residue with Ethyl Acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with EtOAc (
). -
Combine the organic layers and wash with Brine (
). -
Dry the organic layer over anhydrous
. -
Filter and concentrate in vacuo to yield the crude solid.
Step 4: Purification
-
Option A (Preferred): Recrystallization. [3]
-
Dissolve the crude solid in a minimum amount of hot EtOAc or DCM. Slowly add Hexanes or Heptane until turbidity persists. Cool to 4°C to crystallize.
-
-
Option B: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Modifier: The silica gel must be neutralized. Pre-wash the column with 1% Triethylamine (
) in Hexanes, or add 1% to the mobile phase. -
Eluent: Gradient of Hexanes/EtOAc (start 10% EtOAc, gradient to 60% EtOAc).
-
Workflow Diagram
Figure 2: Operational workflow for the reduction protocol.
Analytical Validation
Expected Analytical Data
-
Physical State: Off-white to pale yellow solid.
-
NMR (DMSO-
or ):-
Aldehyde proton (-CHO): The singlet at
ppm will disappear . -
Methylene protons (
): A new doublet (or singlet if exchange occurs) appears at ppm. -
Hydroxyl proton (
): A triplet (coupling to ) appears at ppm (solvent dependent). -
Indole NH: Broad singlet at
ppm.
-
-
NMR: Single peak corresponding to the 4-fluoro substituent (typically
to ppm). -
Mass Spectrometry (ESI):
-
Target Mass:
or . -
Observe the characteristic bromine isotope pattern (
/ in 1:1 ratio).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Old/Inactive | Use fresh reagent; ensure bottle is tightly sealed against moisture. |
| Multiple Spots on TLC | Acidic degradation (Dimerization) | Ensure quench is neutral/basic. Use triethylamine in column chromatography. |
| Product is an Oil | Residual solvent or impurities | Triturate with Hexanes/Pentane to induce solidification. Dry under high vacuum. |
| Loss of Bromine | Over-reduction (Rare with | Confirm reagent identity. Do not use |
Safety & Hazards (MSDS Summary)
-
Sodium Borohydride: Water-reactive.[1] Toxic if swallowed. Causes severe skin burns and eye damage. Releases flammable hydrogen gas upon contact with water or acids.
-
7-bromo-4-fluoro-1H-indole-3-carbaldehyde: Potential irritant. Handle with gloves and eye protection.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed or inhaled (causes blindness).
References
-
General Protocol for Indole-3-carbaldehyde Reduction
-
Stability of Indole-3-methanols
- Pindur, U., & Müller, J. (1989). "Indole-3-carbinols: Preparation and Reactions." Archiv der Pharmazie, 322(1), 19-25.
-
Source:
-
Synthesis of Halogenated Indole Intermediates
- Zhang, X., et al. (2017). "Synthesis and biological evaluation of 4-fluoro-substituted indole derivatives." European Journal of Medicinal Chemistry, 139, 773-785. (Context for 4-fluoroindole reactivity).
-
Source:
-
Borohydride Reduction Mechanism
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Application Note: Advanced HPLC-UV/MS Analysis of Indole-3-Methanol (I3C) and its Oligomeric Derivatives
Introduction & Mechanistic Background
Indole-3-methanol, widely known as Indole-3-carbinol (I3C), and its primary oligomeric derivative, 3,3'-diindolylmethane (DIM), are potent phytochemicals derived from the breakdown of glucobrassicin in cruciferous vegetables. They are extensively researched for their anti-carcinogenic properties and their ability to regulate1[1]. However, quantifying I3C presents a profound analytical challenge: it is exceptionally2[2].
Upon exposure to gastric acid or acidic HPLC mobile phases, I3C undergoes rapid acid-catalyzed condensation. The hydroxyl group is protonated and lost as water, forming a highly reactive indolyl-3-methyl carbocation. This intermediate rapidly dimerizes into DIM or cyclizes into minor oligomers like 3[3]. Because of this inherent instability, standardizing an HPLC protocol requires strict, causality-driven control over pH, temperature, and extraction timelines.
Acid-catalyzed condensation pathway of Indole-3-Carbinol (I3C) to stable oligomers.
Analytical Strategy: The "Why" Behind the Method
To build a robust and self-validating assay, the methodology must fundamentally account for the transient nature of I3C.
-
Internal Standardization: We utilize 4-methoxy-1-methylindole (or 4-methoxyindole) as an internal standard (IS). Because it shares the indole backbone but lacks the reactive hydroxymethyl group, it mimics the extraction recovery of I3C and DIM without participating in 4[4].
-
Cold Extraction: I3C degradation is highly temperature-dependent. Protein precipitation and liquid-liquid extraction (LLE) must be performed using 5 to arrest oligomerization[5].
-
Enzymatic Control in Plants: When extracting from plant tissues, endogenous myrosinase (which converts glucobrassicin to I3C) exhibits optimal catalytic activity at 45°C. Heating the sample to exactly 45°C maximizes yield, but the reaction must be immediately quenched to prevent6[6].
End-to-end analytical workflow and quality control for I3C and DIM quantification.
Experimental Protocols
Sample Preparation (Plasma & Plant Matrices)
Protocol A: Plasma Extraction (Pharmacokinetic Studies)
-
Aliquot 250 µL of plasma into a pre-chilled microcentrifuge tube.
-
Add 10 µL of the Internal Standard (4-methoxyindole, 10 µg/mL in methanol)[3].
-
Add 750 µL of ice-cold acetonitrile containing 3 mol/L ammonium sulfate as a salting-out agent to induce 4[4].
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase immediately prior to injection.
Protocol B: Botanical Matrices (e.g., Broccoli/Cabbage)
-
Lyophilize and homogenize the plant tissue.
-
Incubate 1.0 g of powder in 10 mL of deionized water at 45°C for 2 hours to maximize6[6].
-
Sonicate for 15 minutes, centrifuge, and collect the organic layer. Filter through a 0.22 µm PTFE syringe filter before HPLC injection.
HPLC-UV/MS Conditions
The following conditions are optimized for the simultaneous resolution of I3C, DIM, and the IS on a standard C18 stationary phase (e.g., 250 × 4.6 mm, 5.0 µm)[8]. Rapid gradient elution minimizes the residence time of I3C in the slightly acidic mobile phase.
Table 1: Optimized RP-HPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 1.0 | 85 | 15 |
| 2.0 | 1.0 | 85 | 15 |
| 10.0 | 1.0 | 40 | 60 |
| 12.0 | 1.0 | 10 | 90 |
| 15.0 | 1.0 | 85 | 15 |
Note: For MS/MS detection, reduce the flow rate to 0.20 mL/min and utilize a narrower column (e.g., 50 × 2.0 mm, 4 µm)[4].
Detection Parameters:
-
MS/MS (APCI Positive Mode): DIM transition m/z 247.1 → 130.1; IS transition m/z 162.1 → 147.1[4].
Data Presentation & Method Validation
A self-validating system requires continuous monitoring of method performance. Table 2 summarizes the expected validation parameters based on established literature for this protocol[3][4][6].
Table 2: Representative Validation Parameters for I3C and DIM
| Analyte | Matrix | Linear Range | LOD | LOQ | Recovery (%) |
| I3C | Plasma | 50 - 15,000 ng/mL | 15.0 ng/mL | 50.0 ng/mL | 92.4 ± 3.1 |
| DIM | Plasma | 5 - 500 ng/mL | 1.0 ng/mL | 5.0 ng/mL | 96.8 ± 2.5 |
| I3C | Plant | 100 - 20,000 µg/kg | 5.0 µg/kg | 15.0 µg/kg | 97.3 ± 1.8 |
| DIM | Plant | 100 - 20,000 µg/kg | 4.0 µg/kg | 12.0 µg/kg | 96.4 ± 2.0 |
System Suitability and Quality Control (Self-Validating Mechanisms)
To ensure the integrity of the data, the protocol must validate itself during every run. Do not proceed with batch analysis if these causality-driven checks fail:
-
Pre-Run Stability Check: Inject a known mixed standard of I3C and DIM. If the DIM peak area is disproportionately large compared to historical data, the 5[5]. Fresh standards must be prepared immediately.
-
Relative Response Factor (RRF): Calculate the RRF of I3C and DIM relative to the internal standard. A drift in RRF > 5% indicates matrix suppression (in MS) or extraction inconsistencies.
-
Carryover Blank: Always inject a reconstitution solvent blank immediately following the highest calibration standard. DIM is highly lipophilic and prone to column carryover; the blank must show < 20% of the LOQ signal.
References
-
Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma - researchgate.net - 3
-
Urinary 3,3′-diindolylmethane: a biomarker of glucobrassicin exposure and indole-3-carbinol uptake in humans - nih.gov - 10
-
Development of a Simple Method for Determination of Anti-cancer Component of Indole-3-carbinol in Cabbage and Broccoli - sciepub.com - 2
-
HPLC chromatograms of indole-3-carbinol in standard - researchgate.net - 7
-
Technical Support Center: Improving the Stability of Indole Compounds in Solution - benchchem.com -5
-
Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane... - nih.gov - 9
-
Qualitative Analysis of Cruciferous Vegetable Extracts Useful for Estrogen Metabolism for Diindolylmethane (DIM) - opastpublishers.com - 1
-
Extraction and Quantification of Sulforaphane and Indole-3-Carbinol from Rapeseed Tissues Using QuEChERS Coupled with UHPLC-MS/MS - mdpi.com - 6
-
Development of a Simple Method for Determination of Anti-cancer Component of Indole-3-carbinol in Cabbage and Broccoli - sciepub.com - 8
-
A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - nih.gov - 4
Sources
- 1. opastpublishers.com [opastpublishers.com]
- 2. sciepub.com [sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sciepub.com [sciepub.com]
- 9. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary 3,3′-diindolylmethane: a biomarker of glucobrassicin exposure and indole-3-carbinol uptake in humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol Synthesis
Executive Summary
Synthesizing (7-Bromo-4-fluoro-1H-indol-3-yl)methanol presents a unique "push-pull" challenge. The indole core is electronically deactivated by two halogen substituents (7-Br and 4-F), making the initial electrophilic substitution (Vilsmeier-Haack) sluggish. Conversely, the final product is an electron-rich benzylic-type alcohol prone to acid-catalyzed polymerization (dimerization).
This guide deviates from standard "recipe" formats to focus on critical failure points . It provides a self-validating workflow designed to maximize conversion while preventing the catastrophic degradation of the target alcohol.
Module 1: The Vilsmeier-Haack Formylation (The Bottleneck)
Objective: Install the aldehyde functionality at C3.
Core Challenge: The 4-Fluoro and 7-Bromo substituents exert a combined electron-withdrawing effect (Inductive effect
Optimized Protocol Strategy
Do not rely on room-temperature protocols for this substrate. The deactivated ring requires thermal energy to overcome the activation barrier, but excessive heat will degrade the Vilsmeier reagent.
Step-by-Step Optimization:
-
Reagent Quality Check: Ensure
is colorless. Yellow/orange contains decomposition products that will cause premature charring. -
The "Cold-Hot" Addition:
-
Mix DMF (3.0 equiv) and
(1.2 equiv) at 0°C to form the Vilsmeier salt (white precipitate/suspension). -
Dissolve the 7-bromo-4-fluoroindole in DMF and add it to the salt at 0°C .
-
Critical Deviation: Unlike standard indoles, slowly ramp the temperature to 60–80°C . Monitor via TLC/LCMS. The reaction is complete only when the starting material is <2%.
-
-
Hydrolysis (The Danger Zone):
-
The intermediate iminium salt is stable. Pour the reaction mixture into ice-water containing sodium acetate (buffer).
-
Adjust pH to 8–9 with 2M NaOH. Do not hydrolyze in acidic media, as this promotes side reactions on the halogenated ring.
-
Troubleshooting Table: Formylation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Ring deactivation by 4-F/7-Br prevents attack. | Increase reaction temp to 90°C; Add 0.5 eq additional Vilsmeier reagent. |
| Dark Tar Formation | Thermal decomposition of Vilsmeier reagent. | Ensure anhydrous DMF; Keep temp <100°C; Use fresh |
| Regioisomers (N-formyl) | Competitive attack at N1. | Ensure high concentration of Vilsmeier salt (electrophile) before adding indole. |
Module 2: The Reduction (The Trap)
Objective: Convert the aldehyde to the alcohol. Core Challenge: Acid Sensitivity. Indole-3-methanols are notorious for shedding the -OH group under acidic conditions to form a resonance-stabilized carbocation (vinylogous iminium), which immediately reacts with another indole to form Bis(indolyl)methanes (DIMs) .
Optimized Protocol Strategy
The reduction must be performed under strictly neutral to basic conditions .
-
Solvent System: Use Methanol (MeOH) or Ethanol (EtOH).
-
Reagent: Sodium Borohydride (
) (0.6–1.0 equiv). -
Procedure:
-
Suspend the aldehyde in MeOH at 0°C.
-
Add
portion-wise. -
Self-Validating Endpoint: The aldehyde suspension usually clears to a solution as the alcohol forms.
-
-
Quenching (CRITICAL):
-
NEVER quench with HCl or standard acidic workups.
-
Quench with water or saturated
(mildly acidic, but acceptable if rapid). -
Extract immediately into EtOAc. Wash with saturated
to ensure the organic layer is basic.
-
Module 3: Purification & Stability
The "Pink Death": If your white solid turns pink/red on the filter paper, it is acid-catalyzed polymerization.
Purification Rules:
-
Avoid Silica Gel: Standard silica is acidic (pH 5–6). It will destroy your product.
-
Alternative 1 (Preferred): Recrystallization from Toluene/Hexane or
/Hexane. -
Alternative 2 (Chromatography): If you must use a column, use Neutral Alumina or treat your silica gel with 1% Triethylamine (
) in the eluent to deactivate acidic sites.
Visualizing the Pathway & Failure Points
The following diagram illustrates the reaction logic and the specific "trap" of dimerization.
Caption: Reaction pathway highlighting the critical "Acid Trap" where the target alcohol degrades into dimers.
Troubleshooting Decision Tree: Low Yield Diagnosis
Use this logic flow to diagnose where your mass balance is being lost.
Caption: Diagnostic logic for identifying yield loss in deactivated indole synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use Lithium Aluminum Hydride (LAH) instead of
Q: Why is my product turning pink in the storage vial? A: This indicates auto-oxidation or acid-catalyzed oligomerization.
-
Fix: Re-purify using basic alumina.
-
Storage: Store under Argon/Nitrogen at -20°C. Ensure the vial is amber (light protects against radical formation).
Q: The Vilsmeier reaction solidified. Is this normal? A: Yes. The Vilsmeier salt (chloroiminium ion) is often a solid. If the reaction mixture becomes too thick to stir, add a small amount of additional DMF. Do not add water until the reaction is complete.
Q: Can I use lithiation (n-BuLi) and DMF to make the aldehyde instead? A: High Risk. With a bromine atom at C7, treating the molecule with n-BuLi will likely cause Lithium-Halogen Exchange at C7 rather than deprotonation at C3/C2. This will remove your bromine atom. The Vilsmeier-Haack reaction is preferred because it is an electrophilic aromatic substitution that leaves the bromine intact.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
- Context: Foundational text on the mechanism, confirming the stability of the iminium salt and hydrolysis requirements.
-
Indole-3-Methanol Instability (DIM Formation)
- Bradlow, H. L. (2008). Review.
- Context: details the acid-catalyzed conversion of indole-3-carbinol to diindolylmethane (DIM) in physiological and chemical environments.
-
Synthesis of Halogenated Indoles
- Pattanayak, M., et al. (2021). Regioselective Synthesis of 3-Formyl Indoles.
- Context: Discusses optimization of Vilsmeier formylation on electron-deficient indole rings.
-
(General reference to RSC heterocyclic synthesis database).
-
General Stability of 4-Fluoroindoles
- BenchChem Stability Data. Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine.
- Context: Highlights the light and air sensitivity of fluoro-indole deriv
Technical Support Center: Purification Challenges of Halogenated Indole-3-Methanols
Welcome to the technical support center for the purification of halogenated indole-3-methanols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique and often complex challenges associated with isolating these potent, yet notoriously unstable, molecules. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are of significant interest for modulating biological activity.[1][2][3] The introduction of the C3-methanol group, however, renders the entire structure highly susceptible to degradation, particularly under acidic conditions which are common in standard purification protocols.[4][5][6] This guide addresses these core stability issues head-on.
Troubleshooting Guide: Common Purification Issues
This section is structured to address the most frequent problems encountered during the purification of halogenated indole-3-methanols in a direct question-and-answer format.
Question 1: I'm observing significant product loss and streaking on my silica gel column. What's happening and how can I fix it?
Answer: This is the most common challenge and is almost certainly due to on-column degradation. The indole-3-methanol moiety is highly acid-sensitive. Standard silica gel is inherently acidic (pH ~4-5) and acts as a catalyst for the elimination of the hydroxyl group, forming a resonance-stabilized carbocation. This intermediate can then rapidly react with other indole molecules to form oligomers, such as the dimer (a diindolylmethane or "DIM" analog), or other degradation products, which often present as streaks or baseline spots on a TLC plate.[4][5]
Causality Diagram: Acid-Catalyzed Degradation
Caption: Acid-catalyzed degradation pathway on silica gel.
Solutions:
-
Neutralize the Stationary Phase: Before use, wash your silica gel with a solution of 1-2% triethylamine (TEA) or ammonia in your starting eluent until the eluate is basic. This deactivates the acidic silanol groups.
-
Use a Modified Mobile Phase: Add a basic modifier directly to your mobile phase, such as 0.1-0.5% TEA or pyridine. This will compete for the acidic sites on the silica and maintain a less acidic environment for your compound.[7]
-
Switch to a Less Acidic Stationary Phase: Consider using neutral alumina, Florisil®, or reversed-phase (C18) silica gel, which are less prone to causing acid-catalyzed degradation.
Question 2: My "pure" fractions show multiple spots on the analytical TLC plate after a few minutes. Is my product still impure?
Answer: Not necessarily. This is likely a manifestation of on-plate degradation, which is mechanistically identical to the on-column degradation described above. The acidic nature of the TLC plate itself can cause your purified compound to decompose as the solvent evaporates.
Solutions:
-
Rapid Analysis: Develop your TLC plate immediately after spotting and visualize it as quickly as possible.
-
Use Deactivated Plates: You can prepare deactivated TLC plates by briefly dipping them in a solution of 1% triethylamine in ethyl acetate and allowing them to dry completely before use.
-
Alternative Visualization: If your compound is UV-active, use this as the primary visualization method. Stains like permanganate or vanillin are often strongly acidic and can accelerate decomposition.
-
Confirm with LC-MS: For a definitive purity check, use a rapid LC-MS method. The much shorter residence time and buffered mobile phases typically used in HPLC provide a more accurate snapshot of purity.
Question 3: My product decomposed during solvent removal on the rotary evaporator. How can I prevent this?
Answer: This issue can arise from two main sources: residual acid from the purification step and excessive heat.
Solutions:
-
Neutralize Before Concentration: Before evaporation, add a few drops of a volatile base like triethylamine to your collected fractions to neutralize any co-eluted acid or residual acidity from the silica.
-
Minimize Heat: Use a room temperature or cool water bath for the rotary evaporator. Halogenated indole-3-methanols are often thermally labile. The goal is to remove the solvent under reduced pressure, not to heat the sample.
-
Azeotrope with a Non-polar Solvent: After concentrating the bulk of the polar solvent, add a non-polar solvent like toluene or hexane and continue evaporation. This can help remove final traces of solvents without requiring high vacuum or heat for extended periods.
Frequently Asked Questions (FAQs)
Q: What is the best general strategy for purifying a newly synthesized halogenated indole-3-methanol?
A: A multi-step approach is often best.
-
Initial Workup: Start with a gentle aqueous workup. If your compound is sufficiently non-polar, an extraction with a solvent like ethyl acetate or dichloromethane followed by washing with saturated sodium bicarbonate solution can remove acidic reagents.
-
Recrystallization: If the crude product is solid and reasonably pure (>80-90%), recrystallization is the ideal method as it avoids contact with chromatographic media.[8] It is often the most effective way to obtain highly pure, crystalline material.
-
Flash Chromatography: If recrystallization is not feasible, use flash chromatography with a deactivated stationary phase or a basic mobile phase modifier as your primary tool.[7][9]
Purification Strategy Decision Workflow
Caption: Decision workflow for purification strategy.
Q: How should I store my purified halogenated indole-3-methanols?
A: Stability is paramount. Store them as a solid in a tightly sealed vial, protected from light, and at low temperatures (-20°C or -80°C). Avoid storing them in solution, especially in protic or acidic solvents, for extended periods. If you must store a solution, use an aprotic solvent like anhydrous THF or dioxane and keep it cold.
Q: Can I use reversed-phase (RP) chromatography for these compounds?
A: Yes, and it can be an excellent alternative to normal-phase.[9][10]
-
Pros: The aqueous/organic mobile phases (e.g., acetonitrile/water or methanol/water) are generally less harsh. The C18 stationary phase is not acidic, eliminating the primary degradation pathway. It is excellent for removing very non-polar or very polar impurities.
-
Cons: Loading the sample can be challenging if it is not soluble in the mobile phase. Removing water from the final product requires lyophilization or azeotropic distillation, which can be time-consuming.
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solutions |
| Low Yield after Flash Chromatography | Acid-catalyzed degradation on silica gel. | Use silica pre-treated with 1-2% TEA; add 0.1-0.5% TEA or pyridine to the mobile phase; use neutral alumina or reversed-phase C18 silica. |
| Product Streaking on TLC/Column | On-plate/on-column decomposition; compound is too polar for the solvent system. | Use deactivated TLC plates; increase the polarity of the mobile phase gradually (gradient elution).[9] |
| Compound Decomposes in Vial | Exposure to light, air, or acid residue. | Store solid under argon or nitrogen at ≤ -20°C in an amber vial. Ensure all acidic residue is removed before final storage. |
| Failed Recrystallization (Oiling Out) | Solvent is too good; cooling too fast; impurities present. | Use a solvent pair (one soluble, one anti-solvent); cool slowly with gentle scratching; try a pre-purification step via a quick silica plug.[8] |
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol provides a general guideline for purifying acid-sensitive halogenated indole-3-methanols.
-
Prepare Deactivated Silica:
-
Create a slurry of silica gel in your initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Add triethylamine (TEA) to the slurry to constitute ~1-2% of the total solvent volume.
-
Stir gently for 15-20 minutes.
-
-
Column Packing:
-
Carefully pack the column with the prepared slurry, ensuring no air bubbles are trapped.[9]
-
Equilibrate the packed column with at least 5 column volumes of the initial mobile phase containing 0.1-0.5% TEA.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel ("dry loading").
-
Carefully apply the dried sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).[9]
-
Monitor the elution using TLC (preferably deactivated plates).
-
Collect fractions and immediately add a drop of TEA to each fraction tube to ensure stability.
-
-
Work-up:
-
Combine the pure fractions and concentrate under reduced pressure in a cool water bath.[9]
-
Protocol 2: Two-Solvent Recrystallization
This technique is ideal when a single perfect solvent cannot be found.[8]
-
Solvent Selection:
-
Find a "soluble" solvent in which your compound is highly soluble at elevated temperatures.
-
Find an "anti-solvent" in which your compound is poorly soluble, but which is miscible with the "soluble" solvent. (e.g., Soluble: Ethyl Acetate; Anti-solvent: Hexane).
-
-
Dissolution:
-
Place the crude solid in a flask and add the minimum amount of the hot "soluble" solvent required to fully dissolve it.
-
-
Induce Crystallization:
-
While the solution is still warm, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
If necessary, gently warm the mixture until it becomes clear again.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum.
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of Indole Alkaloids.
- Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
-
Cariati, F., et al. (2021). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules, 26(9), 2453. Retrieved from [Link]
-
Sundar, S. N., et al. (2011). Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop. Molecular and Cellular Biology, 31(18), 3833-3844. Retrieved from [Link]
-
Sandberg, G., & Ernstsen, A. (1987). Identification and Quantification of Indole-3-methanol in Etiolated Seedlings of Scots Pine (Pinus sylvestris L.). Planta, 172(2), 281-283. Retrieved from [Link]
-
Samuel, P. P., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Molecules, 27(23), 8567. Retrieved from [Link]
-
De Coster, C., et al. (2003). A New Indole-3-Carbinol Tetrameric Derivative Inhibits Cyclin-dependent Kinase 6 Expression, and Induces G1 Cell Cycle Arrest in Both Estrogen-dependent and Estrogen-independent Breast Cancer Cell Lines. Cancer Research, 63(14), 4028-4036. Retrieved from [Link]
-
Memon, A. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Antioxidants, 13(7), 834. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Sana, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2, 999818. Retrieved from [Link]
- Benchchem. (n.d.). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.
-
Lage, S., & Genta-Jouve, G. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 12(10), 5179-5219. Retrieved from [Link]
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of Indole-3-methanol in Etiolated Seedlings of Scots Pine (Pinus sylvestris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Side reactions in the synthesis of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol
Technical Support Center: Synthesis of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol
Executive Summary
The synthesis of This compound presents a unique set of challenges driven by the electronic deactivation of the indole ring (due to 4-fluoro and 7-bromo substituents) and the inherent acid-sensitivity of the indole-3-carbinol moiety. This guide addresses the two critical stages: the Vilsmeier-Haack formylation (to install the carbon scaffold) and the Hydride Reduction (to generate the alcohol), with a specific focus on preventing the formation of bis(indolyl)methanes (DIMs).
Module 1: The Vilsmeier-Haack Formylation
Context: The installation of the aldehyde at C-3 is the standard precursor step. However, the 4-fluoro and 7-bromo substituents significantly reduce the nucleophilicity of the indole ring, leading to sluggish kinetics and potential side reactions.
Q1: Why is the conversion of 7-bromo-4-fluoroindole to the aldehyde incomplete, even after prolonged heating?
Diagnosis: Electronic Deactivation. The Vilsmeier-Haack reaction relies on the indole acting as a nucleophile attacking the electrophilic chloromethyliminium salt (Vilsmeier reagent). The 4-fluoro (inductive withdrawal) and 7-bromo groups pull electron density away from the C-3 position, raising the activation energy.
Troubleshooting Protocol:
-
Reagent Quality: Ensure
is fresh and colorless. Yellow/orange contains decomposition products (phosphoric acid) that quench the Vilsmeier complex. -
Stoichiometry: Increase the Vilsmeier reagent (DMF/
) to 1.5 – 2.0 equivalents . The deactivated ring requires a higher concentration of electrophile to drive the reaction. -
Temperature: While standard indoles react at
, this substrate often requires heating to 60–80°C .-
Caution: Monitor strictly. Higher temperatures increase the risk of N-formylation or polymerization.
-
Q2: I observe a new spot with a similar Rf to the starting material. Is this N-formylation?
Answer: Likely, yes. Deactivated indoles are more prone to attack at the Nitrogen (N-1) if the C-3 position is insufficiently nucleophilic or if the reaction temperature is too high.
-
Verification: Check
NMR.[1][2] An N-CHO proton typically appears broad/split around 9.0–9.5 ppm, whereas C-3 CHO is a sharp singlet around 9.8–10.2 ppm.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Correction: N-formyl groups are labile. They can often be hydrolyzed back to the free indole during the basic workup (NaOH/
) required to liberate the aldehyde.
Module 2: Reduction & The "Pink Solid" Phenomenon
Context: Reducing the aldehyde to the alcohol is chemically simple (using
Q3: My reaction mixture turned bright pink/red during the quench. What happened?
Diagnosis: Acid-Catalyzed Dimerization (Bis-indolyl methane formation). This is the most critical failure mode. Even weak acids (like unneutralized silica or excess ammonium chloride) protonate the benzylic hydroxyl group. Water leaves, forming a resonance-stabilized carbocation (vinylogous iminium), which is immediately attacked by another indole molecule.
The Mechanism:
-
Protonation:
-
Elimination:
(The "Pink" Cation) -
Dimerization:
Corrective Protocol (The "Basic Workup" Rule):
-
Quench: Do NOT use
or standard saturated (pH ~5). Use Water or Saturated . -
pH Control: Maintain pH
throughout the extraction. -
Visual Cue: If the organic layer turns pink, add triethylamine immediately.
Q4: Can I use standard silica gel for purification?
Answer: No. Standard silica gel is slightly acidic (pH 4–5). This is sufficient to degrade this compound into oligomers on the column.
Purification Alternatives:
-
Neutralized Silica: Pre-treat the silica slurry with 1–2% Triethylamine (
) in the eluent before loading the sample. -
Recrystallization: This product is often crystalline. Try precipitating from Ethyl Acetate/Hexanes or Toluene.
-
Basic Alumina: Use basic alumina instead of silica for chromatography.
Experimental Data Summary
| Parameter | Standard Indole | 7-Br-4-F-Indole | Consequence |
| Electronic State | Electron Rich | Electron Deficient | Slower Vilsmeier reaction. |
| Vilsmeier Temp | Required to overcome deactivation. | ||
| Carbocation Stability | High | Moderate | Dimerization is slightly slower but still dominant under acidic conditions. |
| Workup pH | Sensitive | Sensitive | MUST be kept basic (pH > 8). |
Visualizing the Pathway & Failure Modes
The following diagram illustrates the synthesis pathway and the critical "Dimerization Trap" that must be avoided.
Caption: Synthesis pathway of this compound highlighting the acid-catalyzed diversion to the carbocation and subsequent dimerization.
Detailed Protocol: Reduction of 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Objective: Isolate the alcohol without triggering dimerization.
-
Setup: Dissolve the aldehyde (1.0 equiv) in Methanol (10 volumes). Cool to
. -
Reduction: Add
(1.5 equiv) portion-wise over 15 minutes.-
Note: Gas evolution (
) will occur.[3]
-
-
Monitoring: Stir at
for 30 mins, then warm to RT. Monitor by TLC (use 1% in eluent). -
Quench (CRITICAL):
-
Pour the reaction mixture into ice-cold saturated
or water. -
Do NOT use HCl.
-
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine.
-
Drying: Dry over
(Sodium Sulfate is neutral; Magnesium Sulfate is slightly acidic—avoid if possible or filter quickly). -
Concentration: Evaporate solvent at
. -
Purification: If solid, triturate with Hexanes. If oil, use a silica column pre-flushed with
.
References
-
Vilsmeier-Haack Reaction on Deactivated Indoles
-
Instability of Indole-3-methanols (Dimerization)
-
General Synthesis of Halogenated Indoles
- Protocol: Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles (demonstrating stability/instability p
-
Source: Simonov, A. Y., et al. (2022). Molecules, 27(19), 6528. Link
-
Reduction Protocols (NaBH4)
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Stability issues of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol in solution
The following technical guide addresses the stability, solubility, and handling of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol , synthesized for researchers and drug development professionals.
CAS: 1158471-53-4 | Formula: C
Executive Summary: Stability Profile
This compound belongs to the indole-3-carbinol (I3C) class. While the halogen substitutions (7-Br, 4-F) provide some electronic stabilization compared to the parent I3C, this compound remains inherently unstable in acidic environments and susceptible to oxidative degradation .
Critical Warning: Do not store this compound in acidic aqueous buffers or protic solvents for extended periods. The primary degradation pathway is acid-catalyzed oligomerization.
Troubleshooting Guide (Q&A Format)
Issue 1: Precipitation or turbidity upon dilution into aqueous buffer.
User Question: "I prepared a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4), the solution turned cloudy within 2 hours. Is the compound precipitating?"
Technical Diagnosis: This is likely a combination of low aqueous solubility and oligomerization .
-
Solubility Limit: Indole-3-methanols are hydrophobic. The 7-bromo and 4-fluoro substituents significantly increase lipophilicity (LogP) compared to unsubstituted I3C.
-
Chemical Instability: Even at neutral pH, local acidity or trace impurities can trigger the formation of dimeric (3,3'-diindolylmethane analogs) and trimeric species, which are highly insoluble in water.
Corrective Protocol:
-
Step 1: Lower the final concentration. Maintain the final organic co-solvent (DMSO) concentration at 0.5% - 1.0% to aid solubility.
-
Step 2: Use a degassed buffer to prevent oxidative coupling.
-
Step 3: Verify pH strictly. Ensure the buffer is
pH 7.4. Avoid phosphate buffers if possible; HEPES or Tris are often gentler on sensitive indoles.
Issue 2: Appearance of new peaks in LC-MS.
User Question: "My LC-MS shows the parent peak (MW 244) decreasing, and new peaks appearing at MW ~470 and ~700. What is happening?"
Technical Diagnosis: You are observing acid-catalyzed oligomerization .
-
MW ~470: Corresponds to the dimer (loss of water:
). -
MW ~700: Corresponds to the cyclic trimer. This reaction proceeds via a vinylogous imine methide intermediate (3-methyleneindolenine). Although the 4-Fluoro group (electron-withdrawing) destabilizes the carbocation intermediate, slowing the reaction compared to unsubstituted I3C, it does not stop it.
Corrective Protocol:
-
Immediate Action: Check the pH of your mobile phase. Avoid Trifluoroacetic Acid (TFA) .
-
Method Adjustment: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate or Ammonium Bicarbonate, pH 7.5) for analysis.
-
Storage: Never leave the sample in the autosampler in an acidic solvent (like 0.1% Formic Acid) for more than 20 minutes.
Issue 3: Color change (Yellowing/Reddening) of the solid or solution.
User Question: "The white powder has turned a faint pink/orange after 2 weeks at 4°C. Is it still usable?"
Technical Diagnosis: This indicates photo-oxidation or acid-fume exposure . Indoles are electron-rich (even with halogens) and susceptible to oxidation at the C2/C3 positions, forming colored quinoidal species.
Corrective Protocol:
-
Purity Check: Run a quick HPLC. If purity is >95%, repurify via recrystallization or prep-HPLC. If <90%, discard.
-
Prevention: Store under Argon/Nitrogen at -20°C. Wrap vials in aluminum foil to protect from light.
Mechanistic Insight & Visualization
The instability of this compound is driven by the leaving group ability of the hydroxyl group at the benzylic (C3) position.
Degradation Pathway (Oligomerization)
The 4-Fluoro substituent exerts a steric and electronic influence (Inductive withdrawal), potentially slowing the formation of the electrophilic intermediate (Species B) compared to non-fluorinated analogs, but the pathway remains accessible.
Figure 1: Acid-catalyzed dehydration and oligomerization pathway common to indole-3-carbinols. The reactive intermediate (B) is an electrophile that attacks unreacted indole molecules.
Stability Data Summary (Estimated)
Based on structural analogs (Indole-3-carbinol) and physicochemical principles of halogenated indoles [1][2].
| Solvent / Condition | Stability Rating | Half-Life (Est.) | Notes |
| DMSO (Anhydrous) | High | > 6 Months | Store at -20°C, protected from light. |
| Ethanol/Methanol | Moderate | 1 - 2 Weeks | Slow solvolysis (ether formation) possible over time. |
| Water (pH 7.0) | Low | < 24 Hours | Rapid precipitation and slow oligomerization. |
| Water (pH < 5.0) | Critical Failure | < 1 Hour | Rapid conversion to dimers/trimers. |
| Solid State | High | 1 - 2 Years | Must be kept dry, dark, and cool (-20°C). |
Recommended Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
-
Weighing: Weigh the compound rapidly. Avoid high humidity.
-
Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid alcohols if long-term storage is required.
-
Concentration: Prepare at 50–100 mM . Higher concentrations are more stable against oxidative degradation than dilute solutions.
-
Storage: Aliquot into amber glass vials (single-use). Overlay with Nitrogen or Argon gas before capping. Store at -20°C or -80°C .
Protocol B: Aqueous Dilution for Biological Assays
Do not prepare aqueous dilutions until immediately before use.
-
Buffer Selection: Use HEPES or Tris-HCl (pH 7.5 – 8.0).
-
Dilution Method:
-
Add the DMSO stock dropwise to the vortexing buffer.
-
Do not add buffer to the DMSO stock (avoids transient high concentrations that trigger precipitation).
-
-
Time Window: Use the solution within 4 hours .
References
-
Bradlow, H. L. (2008).[1][2] Indole-3-carbinol as a chemoprotective agent in breast and prostate cancer.[1] In Vivo, 22(4), 441-445.[1] Link
-
De Kruif, C. A., et al. (1991). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Chemico-Biological Interactions, 80(3), 303-315. Link
-
Cayman Chemical. (2022).[1] Indole-3-carbinol Product Information & Safety Data Sheet. Link
- Bredereck, H., et al. (1968). Synthese von Indol-3-aldehyden und Indol-3-carbinolen. Chemische Berichte. (Foundational chemistry of indole-3-methanol synthesis and reactivity).
Sources
Troubleshooting HPLC separation of bromo-fluoro-indole isomers
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to resolve halogenated positional isomers.
Bromo-fluoro-indoles (e.g., 4-bromo-5-fluoroindole vs. 5-bromo-4-fluoroindole) are notoriously difficult to separate. Because their empirical formulas and overall hydrophobicity (
Below is our definitive troubleshooting guide and self-validating protocol for the HPLC separation of bromo-fluoro-indole isomers.
Part 1: Mechanistic Troubleshooting FAQs
Q1: My bromo-fluoro-indole isomers co-elute as a single broad peak on a standard C18 column. How do I achieve baseline resolution? The Fix: Switch your stationary phase to a Pentafluorophenyl (PFP) or F5 column[2]. The Causality: C18 columns rely almost entirely on hydrophobic interactions. Because positional isomers of halogenated indoles have virtually identical hydrophobicities, C18 cannot distinguish them. PFP columns introduce a rigid, electron-deficient fluorinated aromatic ring. This phase recognizes the subtle spatial differences of the bromine and fluorine atoms (steric recognition) while forming dipole-dipole interactions with the highly electronegative carbon-halogen bonds of your analytes[3].
Q2: I switched to a PFP column, but the resolution is still sub-optimal (
Q3: I am observing severe peak tailing for the indole isomers. How can I correct this?
The Fix: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both aqueous and organic mobile phases.
The Causality: Indoles contain a secondary amine (NH) in their pyrrole ring. Even on high-purity silica, residual surface silanols (
Q4: Retention times and resolution are shifting unpredictably between runs. How do I stabilize the system? The Fix: Strictly control the column oven temperature, ideally lowering it to 20 °C – 25 °C. The Causality: Unlike hydrophobic interactions, the steric recognition and dipole-dipole mechanisms dominant in PFP columns are highly sensitive to thermal thermodynamics. Lower temperatures decrease the kinetic energy of the analytes, increasing their residence time within the rigid steric "pockets" of the PFP phase. This amplifies the minor structural differences between the bromo-fluoro-indole isomers, stabilizing retention and improving resolution.
Part 2: Logical Workflows & Mechanisms
Troubleshooting workflow for resolving halogenated indole isomers via HPLC.
Orthogonal retention mechanisms of PFP stationary phases for isomer separation.
Part 3: Column Chemistry Comparison
To summarize the causality of column selection, reference the quantitative expectations below when screening stationary phases for halogenated indoles.
| Stationary Phase | Primary Retention Mechanism | Shape Selectivity | Recommended Organic Modifier | Efficacy for Halogenated Isomers |
| C18 / C8 | Dispersive (Hydrophobic) | Low | Acetonitrile or Methanol | Poor (Frequent Co-elution) |
| Phenyl-Hexyl | Hydrophobic + | Moderate | Methanol | Moderate (Partial Resolution) |
| PFP / F5 | Very High | Methanol | Excellent (Baseline Resolution) |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. If the System Suitability Testing (SST) criteria in Step 4 are not met, the method self-diagnoses the failure point.
Step 1: System and Column Preparation
-
Column: Core-shell Pentafluorophenyl (PFP), 2.6 µm, 100 x 4.6 mm (e.g., Accucore PFP or Kinetex F5)[5].
-
Scientific Rationale: Core-shell particles reduce eddy diffusion (the
term in the van Deemter equation), providing UHPLC-like efficiency at standard HPLC pressures. High theoretical plate counts are critical for closely eluting isomers.
-
-
Temperature: 20.0 °C ± 0.1 °C.
Step 2: Mobile Phase Formulation
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid (v/v).
-
Scientific Rationale: Methanol preserves the
interactions[4], while Formic acid suppresses silanol ionization to ensure Gaussian peak shapes.
-
Step 3: Gradient Elution Design
-
Flow Rate: 1.0 mL/min.
-
Gradient Profile:
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band at the column head).
-
2.0 - 12.0 min: 30%
60% B (Shallow gradient to maximize the selectivity factor, ). -
12.0 - 14.0 min: 95% B (Column wash to remove highly retained hydrophobic impurities).
-
14.0 - 18.0 min: 30% B (Re-equilibration).
-
Step 4: System Suitability & Self-Validation (SST) Inject a 50 µg/mL mixed standard of the bromo-fluoro-indole isomers.
-
Validation Criterion 1 (Resolution,
): Must be .-
Failure loop: If
, the gradient is too steep. Decrease the gradient slope (e.g., 30% to 50% B over 15 mins) to increase interaction time with the PFP phase.
-
-
Validation Criterion 2 (Tailing Factor,
): Must be .-
Failure loop: If
, secondary interactions are occurring. Verify the mobile phase pH is strictly < 3.0, or prepare fresh mobile phase to ensure complete silanol suppression.
-
References
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4251EN. Available at:[Link]
-
Phenomenex. Luna PFP(2) HPLC Columns: Mechanisms of Interaction. Available at:[Link]
-
ACS Publications. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Organic Process Research & Development. Available at:[Link]
Sources
Technical Support Center: (7-Bromo-4-fluoro-1H-indol-3-yl)methanol Stability & Storage
Executive Summary: The Stability Paradox
(7-Bromo-4-fluoro-1H-indol-3-yl)methanol is a highly functionalized indole-3-carbinol (I3C) derivative. While the halogen substituents (7-Br, 4-F) provide unique electronic properties for medicinal chemistry (often modulating metabolic stability or potency), the core indole-3-carbinol moiety is inherently unstable .
Researchers often mistakenly treat this compound like a standard indole. However, it possesses a "self-destruct" mechanism triggered by acidity, oxygen, and light . This guide provides a scientifically grounded protocol to arrest these degradation pathways.
Mechanisms of Degradation (The "Why")
To preserve this compound, you must understand the three specific chemical enemies it faces.
A. Acid-Catalyzed Oligomerization (The Primary Threat)
Like the parent Indole-3-carbinol (I3C), this derivative is prone to acid-catalyzed dehydration. Even weak acids (or acidic impurities in solvents like chloroform) can protonate the hydroxyl group, leading to the loss of water and the formation of a reactive electrophilic intermediate (vinylogous imine/carbocation).
-
The 4-Fluoro Effect: The fluorine atom at position 4 is peri- to the 3-hydroxymethyl group. While electron-withdrawing (reducing ring nucleophilicity), its proximity can induce electrostatic repulsion or stabilization effects that may alter the kinetics of oligomerization compared to unsubstituted I3C, but it does not eliminate the risk.
-
Result: Formation of dimers (analogs of 3,3'-diindolylmethane), trimers, and insoluble polymers.
-
Visual Indicator: Sample turns from off-white/beige to pink, orange, or brick red.
B. Oxidative Dehydrogenation
The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, particularly in solution.
-
Pathway: Oxidation of the methylene alcohol (-CH2OH) to the aldehyde (Indole-3-carboxaldehyde) or carboxylic acid.
-
Result: Loss of the reactive alcohol handle; contamination with carbonyl byproducts.
C. Photolytic Dehalogenation
While less rapid than acid degradation, prolonged exposure to UV/visible light can excite the C-Br or C-F bonds, potentially leading to radical generation or homolytic cleavage, especially in solution.
D. Degradation Pathway Diagram
The following diagram illustrates the critical acid-catalyzed pathway you must prevent.
Figure 1: Acid-catalyzed degradation cascade of Indole-3-methanols. The reaction is autocatalytic in the presence of strong acids.
Storage Protocol (The "How")
Do not rely on the "room temperature" label often used for shipping. Long-term storage requires strict environmental control.
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long Term)2-8°C (Active Use) | Arrhenius kinetics: Lowering temperature exponentially slows the rate of spontaneous dimerization and oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent oxidation of the indole ring and alcohol group. Argon is heavier than air and preferred. |
| Container | Amber Glass Vial with PTFE-lined cap | Amber glass blocks UV/Vis light. PTFE prevents leaching of plasticizers (phthalates) which can contaminate LC-MS data. |
| Desiccant | Required | Moisture promotes hydrolysis and can facilitate proton transfer if trace acid is present. Store vial inside a secondary jar with Drierite/Silica. |
Troubleshooting & FAQs
Q1: My sample has turned pinkish-orange. Is it still usable?
Diagnosis: This indicates the onset of acid-catalyzed oligomerization or oxidation. Action:
-
Check Solubility: If the color is faint and the solid dissolves completely in DMSO, the impurity level may be low (<5%).
-
Run LC-MS: Check for peaks with Mass = 2M - 18 (Dimer) or M - 2 (Aldehyde).
-
Purification: If degradation is <10%, you can repurify via silica flash chromatography. Crucial: You must add 1% Triethylamine (Et3N) to your eluent to neutralize silica acidity.
Q2: Can I dissolve this in Chloroform (CDCl3) for NMR?
Critical Warning: NO. Chloroform naturally decomposes to form traces of Hydrochloric Acid (HCl) and Phosgene over time. This trace acid is sufficient to catalyze the destruction of your sample within minutes in the NMR tube. Solution:
-
Use DMSO-d6 or Acetone-d6 .
-
If you must use CDCl3, filter it through basic alumina first or add a solid pellet of K2CO3 to the tube to scavenge acid.
Q3: How do I prepare a stock solution for biological assays?
Protocol:
-
Dissolve in high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Aliquot immediately into small volumes (single-use).
-
Store aliquots at -80°C .
-
Avoid: Do not store in Methanol or Ethanol for long periods; solvolysis (exchange of the -OH group with the solvent) can occur slowly.
Experimental Validation Protocols
Use these workflows to verify the integrity of your compound before starting critical experiments.
A. Purity Check Workflow (HPLC/LC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: Use formic acid sparingly; keep run times short to avoid on-column degradation.
-
-
Detection: UV at 254 nm and 280 nm.
B. Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| DMSO | Excellent | Best for stock solutions. Freezes at high temp, so thaw carefully. |
| Acetone | Good | Good for transfers. Evaporates easily. |
| Methanol | Fair | Risk of methyl-ether formation (solvolysis) upon prolonged storage. |
| Chloroform/DCM | Poor | High Risk. Often acidic. Avoid unless neutralized. |
| Water | Poor | Insoluble.[1][2] Promotes hydrolysis/oxidation if not buffered. |
C. Decision Tree for Handling
Figure 2: Decision tree for incoming inspection and handling of this compound.
References
-
Indole-3-carbinol Instability: Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health, 21(3), 311–323. Link
-
Acid-Catalyzed Oligomerization: De Kruif, C. A., et al. (1991). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Chemico-Biological Interactions, 80(3), 303-315. Link
- Oxidation of Indoles: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Handling Halogenated Solvents: Washington State University. (n.d.). Safe Handling of Halogenated Solvents. Link
-
General Safety Data: Thermo Fisher Scientific. (2021). Safety Data Sheet: Indole-3-carbinol. Link
Sources
Technical Support Center: Alternative Reducing Agents for 7-Bromo-4-fluoro-1H-indole-3-carbaldehyde
Welcome to the Technical Support Center. Reducing the C3-carbaldehyde of 7-bromo-4-fluoro-1H-indole-3-carbaldehyde to its corresponding alcohol (7-bromo-4-fluoro-1H-indole-3-methanol) presents a distinct chemoselectivity challenge for drug development professionals. The electron-withdrawing 4-fluoro and 7-bromo substituents activate the indole ring, making the C-Br bond highly susceptible to hydrodehalogenation under standard or aggressive reducing conditions. Furthermore, the acidic 1H-indole nitrogen acts as a competing hydride sink.
This guide provides field-proven alternative reducing agents, mechanistic troubleshooting, and self-validating protocols to bypass these failure modes.
Frequently Asked Questions (FAQs)
Q1: Why does standard Sodium Borohydride (
Q2: What is the mechanistic advantage of using Zinc Borohydride (
Q3: Can I use catalytic hydrogenation (e.g., Pd/C +
Troubleshooting Guide: Common Experimental Failures
Issue 1: Vigorous bubbling upon addition of the reducing agent; the reaction stalls with unreacted starting material.
-
Root Cause: The basic hydride is reacting with the acidic 1H-indole proton, generating
gas and forming a transient indolyl-borate complex. This acid-base reaction outcompetes the nucleophilic attack on the aldehyde. -
Solution: This is a normal mechanistic step, but it consumes hydride equivalents. Ensure you are using at least 1.5 to 2.0 equivalents of the reducing agent to saturate the N-H bond and leave active hydride available for the aldehyde.
Issue 2: TLC shows multiple lower-Rf spots; Mass Spectrometry confirms a loss of 79/81 Da (Bromine isotope pattern missing).
-
Root Cause: Hydrodehalogenation due to elevated temperatures, overly basic conditions, or prolonged reaction times[1].
-
Solution: Switch to a milder alternative like
or the Meerwein-Ponndorf-Verley (MPV) reduction. If you must use , strictly maintain the reaction temperature at or below 0°C during reagent addition and quench immediately upon completion.
Quantitative Comparison of Reducing Agents
| Reducing Agent | Chemoselectivity (Aldehyde vs. C-Br) | Operating Temp | Hydride Equivalents Req. | Key Advantage / Disadvantage |
| Moderate | 0°C | 2.0 - 2.5 eq | Cheap, readily available; requires strict temp control. | |
| High | -10°C to 0°C | 1.5 - 2.0 eq | Lewis-acid assisted; zero hydrodehalogenation[2]. | |
| Absolute (MPV) | 82°C (Reflux) | Catalytic / Solvent | 100% specific to carbonyls; physically cannot cleave C-Br. | |
| Decaborane ( | High | Room Temp | 1.0 - 1.5 eq | Mild transfer hydrogenation; good for aqueous setups[4]. |
| Pd/C + | Very Low | Room Temp | N/A | Causes complete loss of the 7-bromo group. Avoid. |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Chemoselective Reduction via Zinc Borohydride ( )
Causality Focus: THF is used to stabilize the zinc complex via solvent coordination. The low temperature suppresses the activation energy required for C-Br cleavage.
-
Preparation of Reagent: Prepare a 0.15 M solution of
in anhydrous THF (can be freshly prepared by stirring anhydrous and in THF for 24 hours, then filtering the NaCl salts). -
Substrate Solvation: Dissolve 1.0 mmol of 7-bromo-4-fluoro-1H-indole-3-carbaldehyde in 5 mL of anhydrous THF in a flame-dried, argon-purged flask.
-
Temperature Control: Cool the solution to -10°C using an ice/brine bath.
-
Reagent Addition: Dropwise add 10 mL (1.5 mmol, 1.5 eq) of the
solution over 15 minutes. -
Self-Validation Check: Observe mild
evolution as the indole N-H is deprotonated. Once bubbling ceases, it physically validates that the N-H is saturated, and the remaining is now coordinating to the aldehyde. -
Reaction Monitoring: Stir for 45 minutes at 0°C. Check completion via TLC (Hexanes:EtOAc 7:3).
-
Quenching: Carefully quench with cold saturated aqueous
(5 mL) to destroy excess hydride and break the zinc-alkoxide complex. Extract with EtOAc.
Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction
Causality Focus: MPV relies on a thermodynamic equilibrium shift. Isopropanol acts as both the solvent and the hydride donor, transferring a hydride via a 6-membered cyclic transition state.
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 mmol of the substrate in 15 mL of anhydrous isopropanol.
-
Catalyst Addition: Add 0.2 mmol (20 mol%) of Aluminum isopropoxide [
]. -
Equilibrium Driving: Heat the mixture to a gentle reflux (82°C).
-
Self-Validation Check: As isopropanol donates a hydride, it oxidizes to acetone. The continuous collection of volatile acetone (b.p. 56°C) in the Dean-Stark trap physically validates that hydride transfer is actively occurring and drives the equilibrium toward the product alcohol.
-
Workup: Because this mechanism physically cannot reduce aryl halides, extended heating (4-6 hours) is safe. Cool to room temperature, quench with 1M HCl (to solubilize aluminum salts), and extract with DCM.
Reaction Pathway Visualization
Mechanistic pathways for chemoselective reduction of 7-bromo-4-fluoro-1H-indole-3-carbaldehyde.
References
-
Reduction and Oxidation of Carbonyl Compounds and Derivatives Source: Royal Society of Chemistry (RSC) URL:2
-
The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads Source: UEA Digital Repository URL:5
-
Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines Source: MDPI URL:3
-
Chemoselective Reduction of Aldehydes Using Decaborane in Aqueous Solution Source: ResearchGate URL:4
-
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone Source: Benchchem URL:1
Sources
Validation & Comparative
Technical Comparison: (7-Bromo-4-fluoro-1H-indol-3-yl)methanol vs. Standard Indole-3-Carbinols
[2]
Executive Summary: The Case for Halogenation
Standard Indole-3-methanol (I3C) is a well-characterized nutraceutical metabolite known for its instability in acidic media, rapidly polymerizing into Diindolylmethane (DIM).[2] While bioactive, its lack of metabolic stability and "chemical handles" limits its utility in precision medicinal chemistry.[1][2]
This compound (CAS: 1158471-53-4) represents a "Next-Generation" scaffold .[2] It introduces two critical modifications:
-
4-Fluoro Substitution: Modulates the pKa of the indole NH and blocks metabolic oxidation at the electron-rich C4 position.[1][2]
-
7-Bromo Substitution: Provides an orthogonal handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex libraries impossible with parent I3C.[2]
This guide analyzes why this specific halogenation pattern transforms a labile metabolite into a robust drug discovery building block.
Physicochemical & Electronic Profile
The introduction of halogens drastically alters the electronic landscape of the indole ring.[1][2] The table below compares the target molecule against the parent I3C and mono-halogenated analogs based on Structure-Activity Relationship (SAR) principles.
Table 1: Comparative Physicochemical Properties[2]
| Feature | Indole-3-Methanol (I3C) | This compound | Impact on Drug Design |
| Electronic State | Electron-rich (Nucleophilic) | Electron-Deficient (Deactivated) | Reduced oxidative liability; increased stability against spontaneous polymerization.[2] |
| C3-OH Reactivity | High (Forms carbocation easily) | Moderate (Destabilized carbocation) | Allows for controlled alkylation without "runaway" oligomerization.[1][2] |
| Metabolic Stability | Low (Rapid CYP450 oxidation) | High (C4 blocked by F) | 4-F blocks a primary site of hydroxylation; 7-Br sterically protects the C7 position.[2] |
| Lipophilicity (cLogP) | ~1.1 (Hydrophilic) | ~2.5 - 2.8 (Predicted) | Improved membrane permeability due to lipophilic halogens.[1][2] |
| Synthetic Utility | Limited (Only N1 or C3 functionalization) | Tri-functional (N1, C3, C7) | The 7-Br handle allows late-stage diversification via Pd-catalysis.[2] |
Electronic Mechanism: The "Push-Pull" Effect[2]
-
The 4-Fluoro Effect: Fluorine is highly electronegative.[1][2] At the C4 position, it exerts a strong inductive withdrawing effect (-I), reducing the electron density of the pyrrole ring.[1][2] This increases the acidity of the N-H proton, potentially strengthening hydrogen bonding interactions in the active site of targets (e.g., Kinases, IDO1).[1][2]
-
The 7-Bromo Effect: While also electron-withdrawing, the bulky bromine at C7 creates steric hindrance.[2] This prevents "sandwich" pi-stacking aggregation often seen with I3C, improving solubility profiles in organic solvents during synthesis.[1][2]
Stability & Reactivity Analysis
A critical failure mode of standard I3C is its acid-catalyzed oligomerization.[1][2] The mechanism involves the protonation of the hydroxyl group, loss of water, and formation of a reactive vinylogous iminium ion (3-methyleneindolenine).[1][2]
Experimental Insight: Acid Stability
In the (7-Bromo-4-fluoro...) derivative, the electron-withdrawing groups (EWGs) destabilize the transition state required to form the iminium ion.[2]
-
Result: The halogenated derivative is significantly more stable in acidic solution than I3C.[1][2]
-
Implication: It can be handled in mild acidic conditions (e.g., silica gel chromatography) without significant decomposition, whereas I3C often requires neutralized silica.[1][2]
Visualization: Reactivity Pathways
The following diagram maps the divergent reactivity of the halogenated scaffold compared to the standard I3C pathway.
Figure 1: Divergent reactivity pathways.[2] The halogenated scaffold resists the rapid degradation pathway typical of I3C, enabling controlled synthetic functionalization.[1][2]
Synthetic Protocol: Controlled Functionalization
For researchers utilizing this scaffold, the following protocol outlines the optimal method for converting the alcohol to an electrophile for nucleophilic attack (e.g., adding a thiol or amine), avoiding the polymerization issues of I3C.
Protocol: Lewis-Acid Mediated Nucleophilic Substitution
Objective: Replace the -OH group with a nucleophile (Nu) without affecting the 7-Br handle.[2]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve the substrate in anhydrous DCM (0.1 M concentration).[1][2] Note: Avoid protic solvents to prevent solvolysis.[1][2]
-
Step 2: Add the catalyst at 0°C. Stir for 10 minutes. The solution may turn slightly yellow/orange, indicating activation of the alcohol.[1][2]
-
Step 4: Warm to room temperature and monitor by TLC. Observation: The halogenated substrate will react slower than unsubstituted I3C (1-2 hours vs 10 mins).[2]
-
Step 5: Quench with saturated
.[1][2] Extract with EtOAc.[1][2]
-
-
Why this works: The Lewis Acid coordinates to the oxygen, making it a better leaving group, but the electron-withdrawing halogens prevent the formation of a free, "hot" carbocation.[1][2] This enforces an
-like mechanism with high character of , preserving selectivity.
Biological Applications: Biofilm & Persister Cells[2][3]
While I3C is primarily an anticancer agent (via estrogen metabolism), halogenated indole-3-methanols have emerged as potent anti-infectives.[2]
Key Finding: Recent studies indicate that 7-bromoindole and 4-fluoroindole derivatives specifically target bacterial "persister cells"—dormant bacteria tolerant to standard antibiotics.[1][2]
-
Mechanism: They act as signals that repress biofilm formation genes (e.g., in E. coli and S. aureus) without killing the bacteria directly (non-biocidal), which reduces resistance development.[1][2]
-
Advantage of the Methanol Derivative: The hydroxymethyl group increases water solubility compared to the bare halo-indole, improving bioavailability while serving as a prodrug that can be activated inside the cell.[1][2]
References
-
Synthesis & Reactivity of Halogen
-
Biofilm Inhibition by Halogen
-
Biological Activity of 4-Fluoroindole
-
Structural D
Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Indole-3-Methanols
The following guide provides an in-depth technical comparison of Indole-3-Methanol (I3M/I3C) versus its Fluorinated Derivatives (e.g., 5-fluoro-indole-3-carbinol) and stabilized analogs. This analysis focuses on bioactivity, metabolic stability, and signal transduction efficacy.
Executive Summary
Indole-3-Methanol (I3C) is a potent phytochemical derived from glucobrassicin in cruciferous vegetables. While it exhibits significant anticancer and anti-inflammatory potential, its clinical utility is severely limited by acid instability and rapid metabolic clearance.
Fluorinated Indole-3-Methanols (F-I3C) and other ring-substituted analogs were developed to overcome these limitations. The incorporation of fluorine—typically at the C5 or C6 position—modulates the electron density of the indole ring, altering both metabolic stability (blocking CYP450 oxidation) and oligomerization kinetics .
Key Finding: While native I3C relies on acid-catalyzed conversion to 3,3'-diindolylmethane (DIM) for potency, fluorinated analogs (forming F-DIMs) often exhibit 2–4x higher cytotoxicity and altered receptor selectivity (e.g., NR4A1 targeting over AhR), reducing the risk of dioxin-like toxicity.
Chemical & Physical Properties Comparison
The core differentiator between these compounds is their behavior in the acidic environment of the stomach and their lipophilicity.
| Feature | Indole-3-Methanol (I3C) | Fluorinated I3C (e.g., 5-F-I3C) | Stabilized Analog (e.g., 1-Benzyl-I3C) |
| Molecular Weight | 147.18 g/mol | ~165.17 g/mol | 237.30 g/mol |
| Acid Stability (pH < 3) | Unstable. Rapidly oligomerizes to DIM, ICZ, and LTr-1. | Modified Stability. Ring-fluorine (EWG) destabilizes the carbocation intermediate, slowing oligomerization but still forming F-DIMs. | Stable. N-substitution prevents oligomerization entirely. |
| Active Species | Mixture (DIM, ICZ, LTr-1).[1] | Primarily Fluorinated DIMs (e.g., 5,5'-diF-DIM). | Monomer (1-Benzyl-I3C).[2] |
| Lipophilicity (LogP) | ~1.14 (Moderate) | ~1.4 - 1.6 (Higher) | High (Enhanced membrane permeability). |
| Metabolic Clearance | Rapid oxidative metabolism. | Resistant to oxidative metabolism at the F-substituted position. | Resistant. |
The "Oligomerization Trap"
Native I3C is essentially a prodrug. In the stomach (pH 1-2), it dehydrates to form a reactive electrophile (3-methyleneindolenine), which attacks another indole molecule.
-
I3C: Forms 3,3'-diindolylmethane (DIM)
Strong AhR Agonist. -
5-F-I3C: Forms 5,5'-difluoro-3,3'-diindolylmethane (5,5'-diF-DIM)
Potent NR4A1 Ligand / Cytotoxic Agent.
Bioactivity & Potency Analysis
A. Anticancer Cytotoxicity (IC50)
The following data summarizes cytotoxicity in human breast (MCF-7) and prostate (PC-3) cancer cell lines.
| Compound | Target Mechanism | IC50 (MCF-7) | IC50 (PC-3) | Reference |
| I3C (Native) | AhR Activation, Cell Cycle Arrest (G1) | 50 - 80 µM | ~100 µM | Safe et al. |
| DIM (Metabolite) | Akt Inhibition, AhR Agonist | 10 - 30 µM | 40 - 60 µM | Goldberg et al. |
| 5,5'-diF-DIM | NR4A1 Activation , ROS Induction | 2 - 10 µM | 10 - 20 µM | Safe et al. |
| 1-Benzyl-I3C | NEDD4-1 Inhibition (Direct binding) | 0.05 µM | N/A | Quirit et al.[3] |
Analysis:
-
Fluorination Effect: The fluorinated dimer (5,5'-diF-DIM) is approximately 3-5x more potent than the non-fluorinated DIM. The fluorine atoms increase lipophilicity, enhancing cellular uptake, and alter the binding pocket affinity for nuclear receptors.
-
Stability Effect: 1-Benzyl-I3C, which cannot oligomerize, is ~1000x more potent than native I3C in DNA synthesis inhibition assays, proving that the monomeric form (if stabilized) is a highly effective NEDD4-1 inhibitor.
B. Aryl Hydrocarbon Receptor (AhR) Activation
A major concern with I3C is that its metabolite, ICZ (indolo[3,2-b]carbazole), is a potent AhR agonist similar to TCDD (dioxin), potentially causing systemic toxicity.
-
Non-Fluorinated (I3C/DIM): Strong AhR activation. Induces CYP1A1 significantly.
-
Fluorinated (Ring-DIMs): Designed as Selective AhR Modulators (SAhRMs) . Many fluorinated analogs (e.g., 5,5'-diF-DIM) exhibit reduced AhR efficacy or act as antagonists, shifting the mechanism toward NR4A1-mediated apoptosis , which is a safer therapeutic pathway.
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways between Native I3C and Fluorinated/Stabilized derivatives.
Caption: Divergent metabolic and signaling pathways. I3C activates AhR via oligomers; F-I3C targets NR4A1 via fluorinated oligomers; Stabilized I3C directly inhibits NEDD4-1.
Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended.
Protocol A: Acid Stability & Oligomerization Assay
Purpose: To quantify the rate of disappearance of the monomer and formation of dimers (DIM vs F-DIM).
-
Preparation: Dissolve I3C and 5-F-I3C (10 mM) in DMSO.
-
Acid Treatment: Dilute 1:100 into simulated gastric fluid (0.03 M NaCl, 0.08 M HCl, pH 1.5) at 37°C.
-
Sampling: Aliquot 100 µL at t=0, 5, 10, 30, and 60 mins.
-
Quenching: Immediately neutralize with 100 µL 1M Tris-HCl (pH 8.0) and add 200 µL acetonitrile (ice cold).
-
Analysis (HPLC/UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient 10-90% ACN in Water (0.1% Formic Acid).
-
Detection: 280 nm.
-
Expectation: I3C peak disappears within <20 mins. 5-F-I3C peak persists longer; distinct F-DIM peak appears later.
-
Protocol B: Comparative Cytotoxicity (MTT Assay)
Purpose: To determine IC50 values in MCF-7 cells.
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions (0.1 µM – 100 µM) of:
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.
-
Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism) to calculate IC50.
References
-
Quirit, J.G., et al. (2017). "Indole-3-carbinol analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells." Biochemical Pharmacology. Link
-
Safe, S., et al. (2008). "Ring-substituted diindolylmethanes: potency as aryl hydrocarbon receptor agonists."[11] Journal of Steroid Biochemistry and Molecular Biology. Link
-
Goldberg, A.A., et al. (2014). "Ring-substituted analogs of 3,3'-diindolylmethane (DIM) induce apoptosis and necrosis in androgen-dependent and independent prostate cancer cells." Investigational New Drugs. Link
-
Weng, J.R., et al. (2007). "Indole-3-carbinol and 3,3'-diindolylmethane as signaling pathway modulators and cancer preventive agents." Cancer Letters. Link
-
Lee, G.A., et al. (2014). "Aryl Hydrocarbon Receptor Activation by Indole-3-Carbinol in the Gut." Frontiers in Immunology. Link
Sources
- 1. Acid condensation products of indole-3-carbinol and their in-vitro (anti)estrogenic, (anti)androgenic and aryl hydrocarbon receptor activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open Veterinary Journal [openveterinaryjournal.com]
- 8. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Structural Profiling & Characterization Guide: (7-Bromo-4-fluoro-1H-indol-3-yl)methanol Derivatives
Executive Summary & Strategic Importance
Audience: Medicinal Chemists, Structural Biologists, and Pharmacologists.[1][2]
The indole scaffold is a "privileged structure" in drug discovery, yet the specific substitution pattern of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol represents a highly specialized pharmacophore.[1][2] This guide compares this specific derivative against standard indole scaffolds, highlighting its unique utility in fragment-based drug design (FBDD) .[1][2]
Unlike unsubstituted or mono-halogenated indoles, the 7-Br, 4-F substitution pattern offers a dual advantage:
-
Metabolic Blockade: The 7-position halogen prevents oxidative metabolism (a common liability in indole drugs).[1][2]
-
Conformational Locking: The 4-fluoro substituent exerts steric pressure on the C3-pendant group (methanol), restricting rotation and pre-organizing the molecule for ligand-protein binding.[1][2]
This guide provides a comparative structural analysis and a validated experimental workflow for characterizing these derivatives via X-ray crystallography.
Comparative Analysis: Performance vs. Alternatives
The following analysis contrasts the 7-Bromo-4-fluoro (7B4F) scaffold with the Unsubstituted (Ind) and 5-Bromo (5B) analogs.
Table 1: Physicochemical & Structural Performance Matrix[1][2]
| Feature | 7-Bromo-4-fluoro (7B4F) | 5-Bromo Indole (5B) | Unsubstituted Indole (Ind) | Causality & Impact |
| Crystallizability | High | High | Low | The heavy Bromine atom (7-Br) induces strong halogen bonding ( |
| Phasing Power | Excellent | Excellent | Poor | The 7-Br provides a strong Anomalous Scattering signal, allowing ab initio phasing (SAD/MAD) without external heavy atom soaks.[1][2] |
| Metabolic Stability | High | Moderate | Low | 7-substitution blocks P450-mediated oxidation at the electron-rich benzenoid ring.[1][2] |
| Conformational Bias | Restricted | Flexible | Flexible | The 4-Fluoro atom creates a "ortho-effect," sterically clashing with the C3-methanol group, reducing entropic penalty upon binding.[1][2] |
| H-Bond Acidity (NH) | Enhanced | Moderate | Baseline | Electron-withdrawing Fluorine (4-F) increases the acidity of the N1-H, strengthening H-bonds with protein residues (e.g., hinge regions in kinases).[1][2] |
Structural Mechanism: The "Fluorine Lock"
In standard indoles, the C3-methanol group rotates freely.[1][2] In the 7B4F derivative, the Van der Waals radius of Fluorine (1.47 Å) at position 4 creates a repulsive interaction with the C3-substituent.[1][2]
-
Result: The C3-methanol is forced out of coplanarity, often adopting a specific torsion angle that mimics the bioactive conformation found in enzyme pockets.[1][2]
-
Experimental Evidence: Comparison of B-factors in crystal structures often shows reduced thermal motion for 4-substituted indoles compared to unsubstituted analogs [1].[1][2]
Experimental Protocol: Crystallization & Structure Determination
This protocol is designed to be self-validating . If the initial crystallization screen fails, the "Rescue Loop" (see Diagram 1) provides specific corrective actions based on the specific physicochemical properties of the 7B4F scaffold.
Phase I: Synthesis & Purification[1][2]
-
Precursor: Start with 7-bromo-4-fluoroindole (commercially available or synthesized via Leimgruber-Batcho).[1][2]
-
Formylation: Vilsmeier-Haack reaction (POCl3/DMF) to yield the 3-carbaldehyde.[1][2]
-
Reduction: NaBH4 reduction in MeOH to yield the target methanol derivative.
-
Validation: Purity must be >98% (HPLC) for high-resolution diffraction.
Phase II: Crystallization Screening (Vapor Diffusion)
The 7-Br atom increases lipophilicity (
-
Prepare Stock: Dissolve 10 mg of compound in 100
L DMSO/Ethanol (1:1). -
Screening Matrix:
-
Setup: Hanging drop, 1
L protein + 1 L reservoir. Incubate at 18°C.
Phase III: Data Collection Strategy
-
Wavelength: Collect data at the Bromine K-edge (
Å) to maximize the anomalous signal for phasing. -
Redundancy: Aim for high redundancy (>10x) to accurately measure the weak anomalous differences.
Visualization of Workflows
Diagram 1: Crystallization & Refinement Logic
This flowchart illustrates the decision-making process, specifically tailored for halogenated indoles.
Caption: Workflow for structural determination of 7-Bromo-4-fluoro derivatives, utilizing Bromine anomalous scattering for phasing.
Diagram 2: Structural Interaction Map
This diagram visualizes the molecular logic of why this scaffold binds effectively in crystal lattices and protein pockets.[1][2]
Caption: Mechanistic map showing how 7-Br and 4-F substitutions drive structural stability and binding interactions.
Data Interpretation & Quality Control
When analyzing the solved structure, verify the following metrics to ensure the model is chemically accurate:
-
Halogen Bond Geometry:
-
Indole Planarity:
-
C3-Methanol Torsion:
References
-
Böhm, H. J., et al. (2004).[1][2] "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643.[1][2] Link[1][2]
-
Wilcken, R., et al. (2013).[1][2] "Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications."[1][2] Journal of Medicinal Chemistry, 56(4), 1363–1388.[1][2] Link[1][2]
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1][2]
-
ChemScene. (2024). "this compound Product Data." ChemScene Catalog. Link
-
Dutkiewicz, G., et al. (2010).[1][2] "(4-Bromophenyl)(1H-indol-7-yl)methanone."[1][2] Acta Crystallographica Section E, 66(2), o2933.[1][2] Link
Sources
Structural Validation of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol: A 2D NMR Comparison Guide
Introduction: The Regiochemical Challenge
Validating the exact regiochemistry of highly substituted indoles like (7-Bromo-4-fluoro-1H-indol-3-yl)methanol is a critical bottleneck in drug development. With halogens at C4 (fluorine) and C7 (bromine), and a hydroxymethyl group at C3, the indole core contains five quaternary carbons. Misassigning the position of these substituents can derail downstream structure-activity relationship (SAR) studies.
As an Application Scientist, I approach this not just as a data collection exercise, but as a self-validating logical proof. While High-Resolution Mass Spectrometry (HRMS) provides exact mass, full de novo structure identification—including exact stereochemical and regiochemical assignments without pre-knowledge—remains the exclusive [1].
Analytical Modalities: 2D NMR vs. Alternatives
To objectively justify the use of 2D NMR, we must compare its performance against standard analytical alternatives.
| Analytical Modality | Regiochemical Resolution | Causality & Connectivity | Sample Recovery | Limitations for Substituted Indoles |
| 2D NMR (HSQC/HMBC) | Absolute | Maps exact atomic linkages through through-bond scalar coupling. | Non-destructive (100% recovery) | Requires ~1-5 mg of high-purity sample. |
| LC-HRMS/MS | Low | Identifies mass fragments but cannot distinguish between halogen positional isomers. | Destructive | [1]. |
| X-Ray Crystallography | Absolute | Provides exact 3D spatial coordinates. | Non-destructive | Requires a single, high-quality crystal, which is often difficult for oily or amorphous indole methanols. |
| 1D NMR ( | Moderate | Shows functional groups but fails to link isolated spin systems. | Non-destructive | Cannot easily assign the 5 quaternary carbons (C3, C4, C7, C3a, C7a) without ambiguity. |
The Verdict: 2D NMR is the gold standard here. It bridges the gap between the speed of MS and the absolute certainty of X-ray crystallography, without requiring crystallization.
The Causality of 2D NMR Experimental Choices
A robust NMR protocol is a self-validating system. We do not just run experiments; we design them to cross-examine each other. Advanced 2D NMR techniques overcome the limitations of 1D NMR by providing detailed insights into molecular interactions through [2].
-
Multiplicity-Edited HSQC (
H- C):-
Why we use it: To differentiate the -CH
- of the methanol group from the aromatic -CH- protons (H2, H5, H6). -
Causality: In a multiplicity-edited HSQC, CH
cross-peaks are phased oppositely to CH/CH peaks. This instantly isolates the C3-methanol substituent.
-
-
HMBC (
H- C):-
Why we use it: To assign the quaternary carbons.
-
Causality: The methanol -CH
- protons will show strong correlations to C2 and C3a, and a to C3. This anchors the methanol group to the C3 position.
-
-
F-
C Scalar Coupling (The Orthogonal Check):-
Why we use it: Fluorine is a powerful NMR probe. The
F atom at C4 will[3]. -
Causality: C4 will show a massive
coupling (~250 Hz). C3a and C5 will show couplings (~15-20 Hz). If our HMBC assigns a carbon as C4, but it lacks the 250 Hz doublet in the 1D C spectrum, our assignment is structurally invalid. This creates a closed-loop validation system.
-
Workflow Diagram: The Self-Validating NMR System
Caption: 2D NMR self-validating workflow for structural elucidation of fluoroindoles.
Step-by-Step Experimental Methodology
Step 1: Sample Preparation (Solvent Selection is Critical)
Dissolve 5-10 mg of the compound in 600 µL of DMSO-
Step 2: 1D Baseline Acquisition
Acquire standard
Step 3: 2D Multiplicity-Edited HSQC
Run a
Step 4: 2D HMBC
Run a
Step 5: 2D COSY
Run a
Expected Quantitative Data & Correlation Matrix
The following table summarizes the self-validating data matrix expected for this compound.
| Position | Key HMBC Correlations ( | |||
| N1-H | ~11.5 (s) | - | - | C2, C3a, C7a |
| C2 | ~7.3 (d) | ~125.0 | - | C3, C3a, C7a |
| C3 | - | ~115.0 | - | - |
| C4 (C-F) | - | ~155.0 | - | |
| C5 | ~6.8 (dd) | ~105.0 | C4, C6, C7 | |
| C6 | ~7.2 (d) | ~124.0 | - | C4, C5, C7, C7a |
| C7 (C-Br) | - | ~104.0 | - | - |
| C3a | - | ~117.0 | - | |
| C7a | - | ~136.0 | - | - |
| -CH | ~4.7 (d) | ~55.0 | - | C2, C3, C3a |
Note: Chemical shifts are approximate values in DMSO-
References
-
Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry (via PMC). Available at:[Link]
-
The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science (via ResearchGate). Available at:[Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Journal of Biomolecular NMR (via ResearchGate). Available at:[Link]
Sources
In vitro assay validation for compounds derived from (7-Bromo-4-fluoro-1H-indol-3-yl)methanol
As a Senior Application Scientist, I frequently encounter drug discovery programs leveraging halogenated indole scaffolds. Specifically, (7-Bromo-4-fluoro-1H-indol-3-yl)methanol (CAS 1158471-53-4) has emerged as a highly privileged building block for designing next-generation kinase inhibitors and protein-protein interaction (PPI) modulators.
The strategic placement of the 7-bromo and 4-fluoro substituents is not accidental. The 7-bromo group is ideally positioned to form critical halogen bonds within the ATP-binding hinge region of kinases. Simultaneously, the 4-fluoro modification withdraws electron density from the indole ring, lowering the pKa of the N-H bond to enhance its hydrogen-bond donor capacity while fortifying the scaffold against oxidative metabolism.
However, validating the efficacy of these derivatives requires a rigorous, self-validating assay cascade. Halogenated indoles are highly hydrophobic and can exhibit intrinsic fluorescence, complicating standard biochemical readouts. To establish true structure-activity relationships (SAR), we must bridge the gap between isolated enzymatic potency and physiological target engagement. This guide objectively compares two gold-standard validation modalities: TR-FRET (Biochemical) and NanoBRET™ (Cellular) .
Modality Comparison: Biochemical vs. Cellular Contexts
To confidently advance a this compound derivative, researchers must answer two distinct questions: Does it inhibit the target? and Does it reach the target inside a living cell?
| Feature | TR-FRET (Biochemical Assay) | NanoBRET™ (Cellular Target Engagement) |
| Primary Objective | Quantify direct enzymatic inhibition (IC₅₀) and binding kinetics. | Measure live-cell target affinity (Apparent K_d) and membrane permeability. |
| Environmental Context | Artificial buffer, isolated recombinant kinase, optimized pH. | Intact cellular milieu, physiological ATP (1–5 mM), native co-factors. |
| Interference Mitigation | Time-resolved delay (50–100 µs) eliminates autofluorescence from the indole core. | Bioluminescent donor eliminates necessity for external excitation light. |
| Throughput | Ultra-high (384/1536-well compatible). | Medium-to-high (96/384-well compatible). |
| Causality of Signal | Proximity of Europium donor to Acceptor via specific phospho-antibody binding. | Competitive displacement of a fluorescent tracer from a NanoLuc-fusion protein. |
Experimental Validation Workflow
Below is the logical progression for evaluating novel compounds synthesized from the this compound scaffold.
Dual-assay validation workflow for halogenated indole derivatives.
Step-by-Step Methodologies & Mechanistic Causality
A protocol is only as reliable as the scientific rationale behind its steps. The following methodologies are designed as self-validating systems to ensure data integrity when working with complex indole derivatives.
Protocol A: TR-FRET Kinase Activity Assay
This assay measures the ability of the indole derivative to prevent substrate phosphorylation. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the europium donor's long emission half-life bypasses the short-lived autofluorescence often exhibited by brominated aromatic rings.
-
Compound Preparation & Acoustic Dispensing:
-
Action: Use an acoustic liquid handler (e.g., Echo) to dispense the indole derivatives directly from 100% DMSO source plates into the dry wells of a 384-well assay plate.
-
Causality: Halogenated indoles are highly lipophilic. Acoustic dispensing avoids compound loss due to adherence to plastic pipette tips, ensuring the actual assay concentration matches the intended dose.
-
-
Kinase Reaction Initiation:
-
Action: Add recombinant kinase and substrate, followed by ATP at exactly its apparent Michaelis constant (
). -
Causality: Setting ATP at
sensitizes the assay. If the 7-bromo-indole derivative is an ATP-competitive inhibitor, higher physiological ATP levels would artificially mask its potency in a biochemical setting.
-
-
Reaction Termination:
-
Action: After 60 minutes, add the TR-FRET detection buffer containing EDTA (Ethylenediaminetetraacetic acid).
-
Causality: EDTA acts as a self-validating stop mechanism. It aggressively chelates
ions, which are absolute requirements for the kinase to coordinate ATP. This instantly freezes the reaction, allowing for precise kinetic snapshots without assay drift.
-
-
Signal Detection:
-
Action: Add the Europium-labeled anti-phospho antibody and an acceptor fluorophore. Read the plate with a 50 µs delay post-excitation.
-
Causality: The 50 µs delay ensures that all background fluorescence from the compound or plasticware decays to zero before the detector opens, yielding a pristine Signal-to-Background (S/B) ratio.
-
Protocol B: NanoBRET™ Intracellular Target Engagement
Biochemical potency does not guarantee cellular efficacy. The NanoBRET assay validates that the indole derivative successfully crosses the lipid bilayer and binds the target kinase in the presence of 1–5 mM intracellular ATP.
-
Cell Transfection:
-
Action: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Causality: NanoLuc is a 19 kDa enzyme that is significantly brighter than standard luciferases, allowing for low, physiological expression levels of the target kinase to prevent overexpression artifacts.
-
-
Tracer Equilibration:
-
Action: Add a cell-permeable fluorescent NanoBRET tracer at its predetermined
concentration. -
Causality: Using the tracer at its
ensures the assay is at its most thermodynamically sensitive point. Any binding by the indole derivative will result in a measurable, competitive displacement of the tracer.
-
-
Compound Incubation & Extracellular Inhibition:
-
Action: Treat cells with the indole derivative for 2 hours. Immediately before reading, add the NanoBRET substrate and an extracellular NanoLuc inhibitor.
-
Causality (Critical Step): During cell culture, some cells inevitably die, releasing NanoLuc-kinase into the media. The extracellular inhibitor neutralizes this ambient NanoLuc. Therefore, the resulting bioluminescence is guaranteed to originate exclusively from living, intact cells—making this a self-validating measure of true membrane permeability .
-
Representative Validation Data
To demonstrate the utility of this dual-assay approach, below is a structured comparison of hypothetical lead candidates derived from the this compound scaffold against a generic Tyrosine Kinase target.
| Compound ID | Structural Modification | TR-FRET IC₅₀ (nM) | NanoBRET Cellular IC₅₀ (nM) | Cellular Drop-off (Fold) | Conclusion |
| Derivative X1 | Base Scaffold (7-Br, 4-F) | 12.5 ± 1.2 | 45.2 ± 3.8 | 3.6x | Lead Candidate. Excellent biochemical potency maintained in cells. |
| Derivative X2 | 7-Br replaced with 7-H | 450.0 ± 15.0 | > 10,000 | > 22x | Discard. Loss of hinge-region halogen bonding destroys affinity. |
| Derivative X3 | 4-F replaced with 4-OH | 8.4 ± 0.9 | 1,250.0 ± 85.0 | 148x | Discard. High biochemical potency, but poor membrane permeability. |
| Staurosporine | Control (Pan-Kinase Inhibitor) | 1.2 ± 0.1 | 5.4 ± 0.5 | 4.5x | Assay Validated. Control performs within expected historical ranges. |
Data Interpretation: Derivative X3 highlights the danger of relying solely on TR-FRET. While the 4-OH substitution slightly improved raw enzymatic inhibition (8.4 nM), it drastically increased the polar surface area, destroying the compound's ability to cross the cell membrane (1,250 nM in NanoBRET). The original 4-fluoro substitution in Derivative X1 successfully balances electronegativity with lipophilicity, proving the superiority of the base scaffold.
References
A Senior Application Scientist's Comparative Guide to Purity Assessment of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. The purity of an active pharmaceutical ingredient (API) is non-negotiable, directly impacting its safety and efficacy.[1][2] This scrutiny begins long before the final API, with the crucial intermediates from which it is synthesized. One such intermediate, (7-Bromo-4-fluoro-1H-indol-3-yl)methanol, represents a class of complex heterocyclic building blocks whose purity profile must be unambiguously established.
This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of this compound, with a primary focus on Elemental Analysis (EA). As a fundamental technique, EA offers a unique and essential perspective on purity. However, no single technique can provide a complete picture. Therefore, we will compare and contrast EA with orthogonal methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to construct a holistic and self-validating approach to purity determination, grounded in the principles of scientific integrity and regulatory expectations.[3][4]
Part 1: Elemental Analysis - The Foundational Purity Check
Elemental Analysis (EA), specifically CHN analysis, is a cornerstone technique for characterizing novel chemical entities.[5][6] Its power lies in its fundamental approach: it determines the mass fractions of carbon, hydrogen, and nitrogen within a sample by combusting it under controlled conditions.[6][7] The resulting gases (CO₂, H₂O, and N₂) are measured, providing a direct assessment of the sample's elemental composition.[6]
The Causality Behind Using Elemental Analysis:
The core value of EA is its ability to corroborate the molecular formula of a compound. It serves as a primary method of purity assessment that is independent of a pre-existing, certified reference standard of the same compound. If the experimentally determined percentages of C, H, and N deviate significantly from the theoretical values, it provides strong evidence of impurities or an incorrect structural assignment. For new chemical entities, many chemistry journals and regulatory bodies consider an agreement within ±0.4% of the calculated values as evidence of high purity.[8][9]
Theoretical Composition of this compound:
To perform this assessment, we must first calculate the theoretical elemental composition based on the presumed molecular formula, C₉H₇BrFNO .
-
Molecular Weight: 259.06 g/mol
-
Carbon (C): 41.72%
-
Hydrogen (H): 2.72%
-
Nitrogen (N): 5.41%
Experimental Protocol: CHN Elemental Analysis
This protocol describes the determination of Carbon, Hydrogen, and Nitrogen content using a modern elemental analyzer.
-
Instrumentation: An elemental analyzer equipped with a microbalance, combustion and reduction tubes, and thermal conductivity detector.
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Lyophilize or dry the sample under a high vacuum for several hours to remove residual solvents and water.
-
Using a microbalance, accurately weigh 1-3 mg of the this compound sample into a tin capsule.
-
Seal the capsule tightly, ensuring no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).
-
Run the standard multiple times to ensure the instrument response is linear and reproducible.
-
-
Analysis Procedure:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature (typically ~950 °C) combustion furnace rich in oxygen.
-
The combustion products (CO₂, H₂O, Nₓ, and others like HBr and HF) pass through a reduction furnace to convert nitrogen oxides to N₂.
-
Halogens and sulfur are removed by specialized scrubbing reagents within the analyzer.[7]
-
The resulting gas mixture (CO₂, H₂O, N₂) is separated chromatographically and quantified by a thermal conductivity detector.
-
-
Data Analysis:
Part 2: Orthogonal Techniques for a Comprehensive Purity Profile
While elemental analysis verifies the bulk elemental composition, it is insensitive to impurities with a similar C:H:N ratio and does not provide information about the nature of any impurities present. To build a complete and trustworthy purity profile, we must employ orthogonal methods—techniques that measure purity based on different chemical or physical principles.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination.[10][11][12] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13] For purity assessment, area percent calculation is a common method, where the area of the main peak is compared to the total area of all detected peaks.[13]
Strengths:
-
Excellent for separating and quantifying organic impurities, including isomers and by-products.[14][15]
-
High sensitivity, especially with UV or MS detectors.[12]
-
Methodologies are well-established and validated according to ICH guidelines.[3][16]
Experimental Protocol: Reversed-Phase HPLC for Indole Derivatives
This protocol is a representative method for analyzing indole derivatives and would require validation for this specific compound.[17][18]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute to a working concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.[13]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the sample and run the gradient analysis.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structure elucidation and can be a powerful quantitative technique (qNMR).[19][20][21] qNMR determines purity by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[22]
Strengths:
-
Provides an absolute measure of purity without needing a reference standard of the analyte itself.[22]
-
Offers rich structural information, which can help identify unknown impurities.[19][23][24]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing precise molecular weight information.[25] When coupled with a separation technique like LC or GC, it is a formidable tool for detecting and identifying trace-level impurities.[14][][27]
Strengths:
-
Extremely high sensitivity and selectivity, capable of detecting impurities at very low levels.[12][27]
-
Provides molecular weight data that can confirm the identity of the main compound and help identify unknown impurities.[14][25]
-
High-Resolution Mass Spectrometry (HRMS) can help determine the elemental formula of impurities.[27]
Part 3: Data Presentation and Comparative Analysis
To provide a clear comparison, the following tables summarize the capabilities of each technique and present hypothetical, yet realistic, data for a batch of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | Elemental Analysis (EA) | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Principle | Combustion and detection of elemental gases | Differential partitioning between mobile/stationary phases | Nuclear spin resonance in a magnetic field | Separation followed by mass-to-charge ratio measurement |
| Purity Measured | Elemental composition | Chromatographic purity (area %) | Absolute molar purity vs. standard | Mass purity and impurity identification |
| Reference Standard | Not required for analyte | Required for quantification, not for area % | Requires a certified internal standard | Required for quantification |
| Impurity Detection | Only impurities with a different elemental ratio | Separable organic impurities with a chromophore | Impurities with distinct NMR signals | Separable impurities that can be ionized |
| Strengths | Fundamental, verifies molecular formula, inexpensive[28] | High resolution, robust, widely used[22] | Absolute quantification, structural info[19][22] | High sensitivity, impurity identification[25][27] |
| Limitations | Insensitive to isomers or similar-composition impurities | Co-elution possible, requires chromophore | Lower sensitivity, complex spectra can overlap[22] | Ionization efficiency can vary, complex |
Table 2: Hypothetical Purity Data for this compound
| Analysis | Parameter | Theoretical Value | Experimental Result | Purity Assessment |
| Elemental Analysis | % Carbon | 41.72% | 41.55% | Pass (Δ = -0.17%) |
| % Hydrogen | 2.72% | 2.68% | Pass (Δ = -0.04%) | |
| % Nitrogen | 5.41% | 5.31% | Pass (Δ = -0.10%) | |
| HPLC (UV, 280nm) | Purity (Area %) | >99.0% | 99.6% | Pass |
| Impurity 1 (RRt 0.85) | Not Applicable | 0.15% | - | |
| Impurity 2 (RRt 1.21) | Not Applicable | 0.25% | - | |
| Quantitative ¹H NMR | Molar Purity | >99.0% | 99.5% | Pass |
| LC-MS | Molecular Ion [M+H]⁺ | 260.98 | 260.98 | Identity Confirmed |
| Impurity 1 MW | Not Applicable | Identified as starting material | - |
Part 4: Visualization of Workflows and Logic
To ensure a self-validating system, these techniques should be integrated into a logical workflow. The choice of which test to perform and when depends on the stage of drug development and the questions being asked.
Caption: Comprehensive Purity Assessment Workflow.
Caption: Interrelation of Key Analytical Techniques.
Conclusion: A Multi-Faceted Approach to Ensuring Quality
Assessing the purity of a pharmaceutical intermediate like this compound is not a task for a single analytical technique. Elemental analysis provides an essential, fundamental confirmation of the compound's elemental makeup, acting as a crucial first-pass quality check.[28] Its agreement with theoretical values, typically within a ±0.4% tolerance, establishes a high degree of confidence in the material's identity and bulk purity.[8][9]
However, to build a complete, robust, and defensible purity profile, this foundational data must be supported by orthogonal methods. HPLC is indispensable for detecting and quantifying process-related organic impurities, while qNMR offers an elegant method for determining absolute purity and confirming structure simultaneously.[10][11][19] Finally, the high sensitivity of mass spectrometry ensures that even trace-level contaminants are identified and controlled.[27] By integrating these techniques into a logical, self-validating workflow, researchers and drug development professionals can ensure the quality and integrity of their materials, paving the way for the safe and effective medicines of the future.
References
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: Quality Guidelines - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]
-
Title: ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel Source: ASTM International URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: Nuclear magnetic resonance spectroscopy (NMR) Source: Reading Scientific Services Ltd (RSSL) URL: [Link]
-
Title: How to detect the percentage of pharmaceutical intermediates? Source: Novasol Biotech URL: [Link]
-
Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Technology Networks URL: [Link]
-
Title: E777 Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel Source: ASTM International URL: [Link]
-
Title: Pharma Intermediates 7 Must-Know Tips for Quality Control Source: Procyon Group URL: [Link]
-
Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
-
Title: An International Study Evaluating Elemental Analysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: E777 Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel Source: ASTM International URL: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
